molecular formula C4H7N3S B165151 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-50-6

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B165151
CAS No.: 38942-50-6
M. Wt: 129.19 g/mol
InChI Key: OTVCBBXLGYYSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol is a versatile chemical intermediate belonging to the 1,2,4-triazole-3-thiol class, a scaffold renowned for its significant presence in medicinal and industrial chemistry. This specific derivative provides researchers with a valuable building block for developing novel compounds and studying structure-activity relationships. The broader family of 1,2,4-triazole-3-thiols is extensively documented in scientific literature for its wide spectrum of biological activities. These compounds are frequently investigated as core structures for potential antimicrobial agents, with studies showing efficacy against various bacterial and fungal pathogens . Furthermore, the triazole-thiol motif is a key pharmacophore in several clinically used antifungal drugs and chemotherapeutic agents, highlighting its importance in pharmaceutical research . Beyond biomedical applications, triazole-thiol derivatives demonstrate substantial utility in materials science. They are widely studied as effective corrosion inhibitors for metals in acidic environments, functioning through adsorption onto metal surfaces to form a protective layer . The presence of multiple nitrogen atoms and a thiol group in its structure makes this compound a promising ligand for coordination chemistry and the synthesis of more complex heterocyclic systems, such as fused triazolo-thiadiazoles and triazolo-thiadiazines, which are themselves targets for drug discovery . This compound is intended for use in these and other experimental applications in a laboratory setting.

Properties

IUPAC Name

3,4-dimethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-5-6-4(8)7(3)2/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVCBBXLGYYSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192236
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38942-50-6
Record name 4-Methyl-5-methyl-4H-[1,2,4]triazole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38942-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38942-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydro-4,5-dimethyl-3H-1,2,4-triazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Dimethyl-1H-1,2,4-triazole-5(4H)-thione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87ZS87LEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2> I have gathered a significant amount of information on 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol and the broader class of 1,2,4-triazole-3-thiones. The search results provide:

  • General Synthesis Methods: Several articles describe the general synthesis of 1,2,4-triazole-3-thiones, typically involving the cyclization of thiosemicarbazide derivatives. I have a good understanding of the common synthetic pathways.

  • Spectroscopic Data: There are mentions and some specific examples of IR, 1H NMR, and 13C NMR data for various 4,5-disubstituted-1,2,4-triazole-3-thiols. This will allow me to describe the expected spectral characteristics.

  • Physical Properties: I have found basic physical properties such as molecular weight, formula, and melting point for the target compound and its analogs.

  • Reactivity and Applications: The search results strongly indicate that the primary application of this class of compounds is as a scaffold or building block in medicinal chemistry. The thiol group is a key reactive handle for synthesizing more complex molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Biological Context: The literature confirms that the 1,2,4-triazole ring is a "privileged structure" in drug discovery.

However, there are still some gaps to address to create a truly "in-depth technical guide" for the specified audience:

  • Specific Protocol for the Target Compound: While I have general synthesis methods, I lack a specific, step-by-step, citable protocol for the synthesis of this compound itself. The current results focus more on its analogs.

  • Detailed Crystallographic Data: I have found a CCDC number for a related compound (4-amino-5-methyl-4H-1,2,4-triazole-3-thiol), but not for the exact target molecule. Detailed crystallographic data would be a valuable addition for a scientific audience.

  • Quantitative Reactivity Data: The current information describes the reactivity of the thiol group qualitatively. Finding quantitative data (e.g., pKa of the thiol, reaction kinetics) would enhance the technical depth.

  • Specific Biological Targets: The results mention a wide range of biological activities for derivatives. However, for a drug development audience, information on specific enzyme targets (like the mention of CYP51A1 for antifungal triazoles) is crucial. I need to find more concrete examples related to derivatives of the target compound.

  • Toxicological Data: Detailed toxicological information beyond basic hazard codes is still missing.

Therefore, my next steps will be to refine my search to address these specific gaps. I will focus on finding a precise synthesis protocol, more detailed analytical and structural data, and more specific examples of its application in the synthesis of bioactive molecules with known mechanisms of action.

An In-Depth Technical Guide to 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold of 1,2,4-triazole and its derivatives has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Among these, the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety is of particular interest due to its significant therapeutic potential. This technical guide provides a comprehensive overview of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 38942-50-6), a representative member of this promising class of compounds. This document will delve into its chemical synthesis, physicochemical properties, spectral characterization, and explore its potential biological activities, drawing upon established knowledge of its structural analogs. The guide aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel triazole-based therapeutic agents.

Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole ring system is a prevalent structural motif in a multitude of clinically significant drugs, spanning a wide array of therapeutic areas. The introduction of a thiol group at the 3-position, along with substitutions at the 4 and 5-positions, gives rise to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold. This structural arrangement is not merely a synthetic curiosity but a key pharmacophore that imparts a diverse range of biological activities.

Extensive research into this class of compounds has revealed their potential as:

  • Antimicrobial Agents: Exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2]

  • Anticancer Agents: Demonstrating cytotoxic effects against various cancer cell lines, making them promising candidates for oncological drug discovery.[3][4][5]

  • Antitubercular Agents: Showing potential in combating Mycobacterium tuberculosis.

  • Anti-inflammatory and Analgesic Agents: Indicating a role in modulating inflammatory pathways.

The thiol group, in particular, is a crucial feature, as it can exist in tautomeric equilibrium with the thione form, influencing the molecule's electronic properties and its ability to interact with biological targets. Furthermore, the thiol moiety provides a reactive handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will now focus specifically on this compound, providing a detailed examination of its synthesis and properties, while contextualizing its potential within the broader landscape of its pharmacologically active relatives.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in synthetic organic chemistry, typically proceeding through the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization. The following protocol is a representative method for the synthesis of this compound.

Overall Synthetic Scheme

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization to Triazole-thiol Acetic Hydrazide Acetic Hydrazide 1-Acetyl-4-methylthiosemicarbazide 1-Acetyl-4-methylthiosemicarbazide Acetic Hydrazide->1-Acetyl-4-methylthiosemicarbazide Ethanol, Reflux Methyl Isothiocyanate Methyl Isothiocyanate Methyl Isothiocyanate->1-Acetyl-4-methylthiosemicarbazide 1-Acetyl-4-methylthiosemicarbazide_2 1-Acetyl-4-methylthiosemicarbazide Target_Compound This compound 1-Acetyl-4-methylthiosemicarbazide_2->Target_Compound Aqueous NaOH, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Acetyl-4-methylthiosemicarbazide

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic hydrazide (1 equivalent) in absolute ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add methyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-acetyl-4-methylthiosemicarbazide.

Step 2: Synthesis of this compound

  • Base-catalyzed Cyclization: Suspend the 1-acetyl-4-methylthiosemicarbazide (1 equivalent) obtained from Step 1 in an aqueous solution of sodium hydroxide (e.g., 8%).

  • Reflux: Heat the mixture to reflux for 4-6 hours. During this time, the thiosemicarbazide will cyclize with the elimination of a water molecule.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.

  • Product Isolation: The precipitated solid is the desired product, this compound. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic impurities, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted based on data from its close analogs.[6][7]

PropertyExpected Value/Characteristic
Molecular Formula C4H7N3S
Molecular Weight 129.18 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 150-250 °C (highly dependent on purity)
Solubility Sparingly soluble in water, soluble in polar organic solvents like ethanol, DMSO, and DMF
Tautomerism Exists in a tautomeric equilibrium between the thiol and thione forms
Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis Target_Compound This compound FTIR FT-IR Spectroscopy Target_Compound->FTIR Vibrational Modes NMR NMR Spectroscopy Target_Compound->NMR Proton & Carbon Environments Mass_Spec Mass Spectrometry Target_Compound->Mass_Spec Molecular Ion Peak

Caption: Spectroscopic techniques for the characterization of the target compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring. The C=N stretching vibration is typically observed around 1600 cm⁻¹. The presence of the thione tautomer would give rise to a C=S stretching band in the region of 1250-1350 cm⁻¹. A weak S-H stretching band may be observed around 2550-2600 cm⁻¹, indicative of the thiol tautomer.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Signals corresponding to the two methyl groups (at the 4 and 5 positions) would appear as singlets in the aliphatic region (typically between 2.0 and 3.5 ppm). The N-H proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The S-H proton, if observable, would also be a broad singlet.[9][10]

    • ¹³C NMR: The carbon NMR spectrum would show signals for the two distinct methyl carbons and the two carbons of the triazole ring. The carbon of the C=S group is expected to be significantly downfield.[1]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 129.18). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the triazole ring.

Potential Biological Activities and Therapeutic Applications

As a member of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol family, this compound is predicted to possess a range of biological activities. The following sections outline the most probable therapeutic applications based on extensive research on its structural analogs.

Antimicrobial Activity

The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore in the design of antimicrobial agents. Numerous studies have demonstrated the efficacy of 4,5-disubstituted analogs against a variety of pathogens.

  • Antibacterial Activity: These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] The mechanism of action is often attributed to the inhibition of essential enzymes in the bacterial metabolic pathways.

  • Antifungal Activity: Several derivatives have demonstrated potent antifungal activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[2] The presence of the triazole ring is a key feature in many commercial antifungal drugs, and it is likely that this compound shares a similar mechanism of action, potentially involving the inhibition of ergosterol biosynthesis.

Protocol for In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

  • Well Preparation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Application of Test Compound: A solution of this compound at a known concentration (e.g., in DMSO) is added to the wells. A solvent control (DMSO) and a standard antibiotic/antifungal are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

The 1,2,4-triazole nucleus is a key component of several anticancer drugs. Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the breast, colon, and lung.[3][4][5]

The proposed mechanisms of anticancer action for this class of compounds are diverse and may include:

  • Enzyme Inhibition: Targeting kinases and other enzymes that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not available, general trends can be inferred from the broader class of compounds.

SAR cluster_modifications Structural Modifications and Activity SAR_Node 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol R1 (at N4) R2 (at C5) Thiol/Thione (at C3) R1_Mod Nature of R1 substituent (Alkyl, Aryl) Affects lipophilicity and steric interactions. SAR_Node:f1->R1_Mod R2_Mod Nature of R2 substituent (Alkyl, Aryl) Influences electronic properties and target binding. SAR_Node:f2->R2_Mod Thiol_Mod Thiol/Thione Tautomerism Crucial for metal chelation and interaction with active sites. SAR_Node:f3->Thiol_Mod

Caption: Key structural features influencing the biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

  • Substituents at the N4 and C5 Positions: The nature of the substituents at the 4 and 5 positions plays a critical role in determining the biological activity. In this compound, the presence of two small methyl groups suggests a balance between lipophilicity and steric hindrance. Larger or more electron-withdrawing/donating groups at these positions can significantly modulate the compound's activity.

  • The Thiol/Thione Group: As mentioned, the tautomerism of the thiol group is crucial. This functionality can act as a hydrogen bond donor or acceptor and can also coordinate with metal ions in the active sites of metalloenzymes, which is a common mechanism of action for many enzyme inhibitors.

Future Directions and Conclusion

This compound represents a simple yet promising scaffold within the vast family of 1,2,4-triazole derivatives. While the direct biological evaluation of this specific compound is not extensively documented, the wealth of data on its analogs strongly suggests its potential as a lead compound for the development of novel antimicrobial and anticancer agents.

Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of this compound against a wide panel of bacterial, fungal, and cancer cell lines to elucidate its specific activity profile.

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which this compound exerts its biological effects.

  • Analogue Synthesis and SAR Studies: Synthesizing a library of derivatives with modifications at the N4 and C5 positions to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of the most promising compounds in animal models.

References

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This compound (CAS No: 38942-50-6) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a derivative of the 1,2,4-triazole scaffold, a privileged structure in drug discovery, this molecule serves as a versatile building block for synthesizing compounds with a wide array of potential biological activities.[4][5] This guide provides an in-depth analysis of its core molecular structure, with a particular focus on the critical concept of thiol-thione tautomerism, which governs its reactivity and spectroscopic properties. We will explore its physicochemical characteristics, outline a logical synthetic pathway with mechanistic insights, and discuss its reactivity and applications, particularly its emerging role as a building block for protein degraders.[2] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific triazole derivative.

Core Molecular Structure and Tautomerism

The fundamental framework of the title compound is the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. This core is substituted with two methyl groups at the N4 and C5 positions and a sulfur-containing functional group at the C3 position.

The Critical Thiol-Thione Tautomerism

A defining characteristic of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol form and the thione form.[6] This equilibrium is not a trivial structural nuance; it dictates the molecule's aromaticity, hydrogen bonding capability, and chemical reactivity.

  • Thiol Form (this compound): In this form, the proton resides on the sulfur atom, creating a sulfhydryl (-SH) group. The triazole ring maintains a fully conjugated, aromatic system.

  • Thione Form (4,5-Dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione): Here, the proton is located on a nitrogen atom (N2) of the ring, and the C3-sulfur bond is a double bond (C=S, a thione). In this configuration, the aromaticity of the triazole ring is disrupted.

While both forms exist, extensive spectroscopic studies on related structures have shown that the thione tautomer is generally the predominant form , especially in the solid state and in various solvents.[6] This preference is attributed to the greater thermodynamic stability of the C=S double bond and associated amide-like resonance within the ring.

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signatures is essential for the identification, purification, and characterization of this compound.

Key Physicochemical Properties

The following table summarizes the key identifying and physical properties of the compound.

PropertyValueReference(s)
CAS Number 38942-50-6[1][2][7]
Molecular Formula C₄H₇N₃S[2][7]
Molecular Weight 129.18 g/mol [7]
Appearance Solid, white to off-white powder[1]
Melting Point 210 °C[7]
Purity ≥98% (Commercially available)[1][2]
Solubility Reported as soluble in water[1]
Storage Room temperature, under inert atmosphere[7]
Spectroscopic Signature Analysis

Spectroscopic analysis provides irrefutable evidence for the molecular structure and is crucial for confirming the identity of a synthesized batch. The expected data are as follows:

  • Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the dominant tautomeric form. The presence of a strong absorption band in the region of 1160-1260 cm⁻¹ is characteristic of the C=S (thione) stretching vibration.[6] A broad absorption corresponding to an N-H stretch would be expected around 3100-3300 cm⁻¹ . Conversely, a weak absorption for the S-H (thiol) stretch between 2550-2700 cm⁻¹ would indicate the presence of the thiol tautomer, but this is often absent or very weak, reinforcing the predominance of the thione form.[6] Other key bands include C=N stretching around 1600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The spectrum would clearly show two distinct singlets for the two methyl groups. The N4-CH₃ protons would likely appear around 3.3-3.7 ppm, while the C5-CH₃ protons would be further upfield, around 2.2-2.5 ppm. A broad singlet for the N-H proton, which is exchangeable with D₂O, would be expected at a downfield chemical shift (typically >10 ppm).

    • ¹³C-NMR: The spectrum would display four signals: two for the methyl carbons and two for the triazole ring carbons. The C=S carbon (C3) would be significantly deshielded, appearing in the range of 165-180 ppm, providing strong evidence for the thione structure.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 129, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Rationale

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established, typically proceeding via the cyclization of a substituted thiosemicarbazide precursor.[4][8] This approach offers high yields and a straightforward workflow.

Recommended Synthetic Protocol

The most logical pathway involves a two-step sequence starting from 4-methylthiosemicarbazide.

Step 1: Acylation of 4-Methylthiosemicarbazide The initial step is the N-acylation of the unsubstituted N1 nitrogen of 4-methylthiosemicarbazide with an acetylating agent like acetic anhydride or acetyl chloride. This forms the open-chain intermediate, 1-acetyl-4-methylthiosemicarbazide.

Step 2: Base-Catalyzed Intramolecular Cyclization The acylthiosemicarbazide intermediate is then treated with an aqueous base (e.g., NaOH or K₂CO₃) and heated. The basic medium facilitates deprotonation and subsequent intramolecular nucleophilic attack of the terminal nitrogen onto the acetyl carbonyl carbon. This is followed by dehydration to yield the stable 1,2,4-triazole ring.

Detailed Experimental Protocol:

  • Acylation: To a stirred solution of 4-methylthiosemicarbazide (1.0 eq) in a suitable solvent (e.g., pyridine or THF) at 0 °C, slowly add acetic anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up 1: Quench the reaction with cold water. If a precipitate forms, filter the solid, wash with water, and dry. This solid is the 1-acetyl-4-methylthiosemicarbazide intermediate.

  • Cyclization: Suspend the dried intermediate in an aqueous solution of sodium hydroxide (2 M, 2.0 eq). Heat the mixture to reflux (approx. 100 °C) for 3-5 hours.

  • Work-up 2: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~5-6.

  • Isolation: The product, this compound, will precipitate as a white solid. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

G start 4-Methylthiosemicarbazide + Acetic Anhydride intermediate 1-Acetyl-4-methyl- thiosemicarbazide start->intermediate Acylation reagent Aqueous NaOH, Heat intermediate->reagent product 4,5-Dimethyl-4H-1,2,4- triazole-3-thiol reagent->product Cyclization/ Dehydration

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this molecule as a synthetic intermediate stems from the reactivity of its functional groups, primarily the thiol/thione moiety.

Key Reactive Center: The Thiol/Thione Group

The sulfur atom is the primary site of reactivity. In the presence of a base, the N-H proton of the thione is readily removed, creating a potent nucleophilic thiolate anion. This anion can participate in a variety of reactions, most commonly S-alkylation .

  • S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles in the presence of a base (like K₂CO₃ or NaH) proceeds efficiently to give 3-(alkylthio) derivatives. This reaction is a cornerstone for building molecular complexity and is widely used to link the triazole core to other pharmacophores.[4][5]

Role as a Pharmacophore and Building Block

The 1,2,4-triazole-3-thione scaffold is a well-known pharmacophore that exhibits a broad range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[4] The specific 4,5-dimethyl substitution pattern provides a defined steric and electronic profile that can be exploited in rational drug design.

A particularly noteworthy application is its classification as a "Protein Degrader Building Block" .[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the triazole-thiol could serve as a stable, non-reactive core or linker element, or its S-alkylated derivatives could be used to connect a warhead (ligand for a target protein) to an E3 ligase-binding moiety.

Conclusion

This compound is more than a simple heterocyclic compound; it is a precisely functionalized building block with significant potential. Its defining structural feature is the thiol-thione tautomerism, which heavily favors the thione form and dictates its chemical and spectroscopic behavior. Well-established synthetic routes make it readily accessible for research. The reactivity of the thione group, particularly towards S-alkylation, combined with the inherent biological relevance of the triazole core, positions this molecule as a valuable tool for professionals in drug discovery, chemical biology, and materials science.

References

A Comprehensive Technical Guide to the Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth exploration of the primary synthesis pathway for 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, a member of the pharmacologically significant 1,2,4-triazole-3-thione class of heterocyclic compounds. The 1,2,4-triazole nucleus is a foundational scaffold in numerous therapeutic agents, valued for its broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis route detailed herein is a robust and widely adopted two-step process, beginning with the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses process optimization, offering researchers and drug development professionals a practical and scientifically grounded resource for the synthesis of this valuable compound.

Introduction: The Significance of the 1,2,4-Triazole-3-thione Scaffold

The 1,2,4-triazole ring system is a privileged structure in medicinal chemistry, largely due to its unique combination of features: it is a stable aromatic system, capable of participating in hydrogen bonding as both a donor and acceptor, and its steric and electronic properties can be readily modulated through substitution. The incorporation of a thione (or its tautomeric thiol) group at the 3-position further enhances its utility. This sulfur-containing functional group not only contributes directly to the biological activity profile but also serves as a versatile synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for drug discovery programs.[3]

This compound is a specific analogue within this class. The synthesis pathway is a classic example of heterocyclic chemistry, relying on the principles of nucleophilic addition and intramolecular cyclization. A critical aspect of this molecule is its existence in a thione-thiol tautomerism. While often named as the "3-thiol," it predominantly exists in the more stable thione form in the solid state, an equilibrium that is crucial for its reactivity and biological interactions.

The Principal Synthetic Pathway: A Two-Step Approach

The most efficient and common route to this compound involves two sequential, high-yielding steps. The overall strategy is to first construct a linear precursor, 1-acetyl-4-methylthiosemicarbazide, which contains all the necessary atoms for the target heterocycle. This precursor is then induced to cyclize under basic conditions.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Base-Catalyzed Cyclization Acetohydrazide Acetohydrazide Intermediate 1-Acetyl-4-methyl- thiosemicarbazide Acetohydrazide->Intermediate + MeNCS Methyl Isothiocyanate MeNCS->Intermediate Intermediate->Intermediate_ref FinalProduct This compound NaOH NaOH (aq) Reflux NaOH->FinalProduct - H₂O

Caption: Overall two-step synthesis pathway.

Mechanistic Insights and Experimental Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Each step and choice of reagent is deliberate.

Step 1: Formation of 1-Acetyl-4-methylthiosemicarbazide

This reaction is a classic nucleophilic addition. The terminal nitrogen of acetohydrazide acts as the nucleophile, attacking the highly electrophilic carbon atom of the methyl isothiocyanate.

  • Causality of Reagent Choice: Acetohydrazide provides the N-N backbone and the C5-methyl group of the final triazole ring. Methyl isothiocyanate serves as the source for the C3-sulfur, the N4-nitrogen, and the N4-methyl group.

  • Mechanism: The lone pair of electrons on the terminal NH₂ group of acetohydrazide attacks the central carbon of the isothiocyanate. This is followed by a proton transfer to the nitrogen of the isothiocyanate group, resulting in the stable thiosemicarbazide adduct. The reaction is typically conducted in a protic solvent like ethanol, which can facilitate proton transfer.

Step 2: Base-Catalyzed Intramolecular Cyclization

This is the critical ring-forming step. The use of a strong base in an aqueous medium under reflux provides the necessary conditions for cyclization and subsequent dehydration.

  • Expertise in Action - Why Base Catalysis?: An aqueous base, such as sodium hydroxide, performs two key functions.[4][5] First, it deprotonates the N2-amide proton of the thiosemicarbazide, which is the most acidic proton next to the acetyl carbonyl group. This deprotonation generates a highly reactive nucleophilic anion.

  • Trustworthiness of the Protocol: This anionic nitrogen then performs an intramolecular nucleophilic attack on the electrophilic carbon of the acetyl carbonyl group. This forms a five-membered tetrahedral intermediate. The system is self-validating because this intramolecular cyclization is kinetically and thermodynamically favored over potential side reactions like hydrolysis under these conditions. The subsequent collapse of this intermediate, driven by the reformation of the carbonyl and the elimination of a hydroxide ion, is followed by a final dehydration step (loss of water) to yield the aromatic and highly stable 1,2,4-triazole ring.[1][6]

G Start 1-Acetyl-4-methyl- thiosemicarbazide Anion Deprotonated Intermediate (N-Anion) Start->Anion + OH⁻ - H₂O Tetrahedral Tetrahedral Intermediate Anion->Tetrahedral Intramolecular Nucleophilic Attack Dehydration Cyclized Intermediate Tetrahedral->Dehydration Ring Closure Product Final Product (Thione Form) Dehydration->Product - H₂O (Dehydration)

Caption: Mechanism of base-catalyzed cyclization.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from common methodologies for this class of compounds.[1][6][7] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Part A: Synthesis of 1-Acetyl-4-methylthiosemicarbazide (Intermediate)
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetohydrazide (0.1 mol) in absolute ethanol (100 mL).

  • Reaction Initiation: To the stirring solution, add methyl isothiocyanate (0.1 mol) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture in an ice bath. The white crystalline product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: Place the dried 1-acetyl-4-methylthiosemicarbazide (0.08 mol) from Part A into a 250 mL round-bottom flask.

  • Cyclization: Add an 8% aqueous solution of sodium hydroxide (100 mL).[4] Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Product Precipitation: After reflux, cool the reaction mixture to room temperature. The solution should be clear. Carefully acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A white precipitate of the product will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.

  • Final Drying: Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound as a crystalline solid. Dry the final product in a vacuum oven.

Data Presentation and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Expected Product Characteristics
ParameterExpected ValueRationale / Notes
Molecular Formula C₄H₇N₃SBased on the structure.
Molecular Weight 129.18 g/mol Calculated from the molecular formula.
Typical Yield 65-80%Yields for this class of reaction are generally good.[6]
Appearance White to off-white crystalline solidCommon for triazole-thiones.
Melting Point VariesHighly dependent on purity. Should be a sharp range.
Expected Spectroscopic Data
  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks such as N-H stretching (around 3200-3100), C=N stretching (around 1600), and the C=S (thione) band (around 1280-1250).[1]

  • ¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the two methyl groups: a singlet for the C5-CH₃ and a singlet for the N4-CH₃. A broad singlet at the downfield region (around 13-14 ppm) is characteristic of the N-H/S-H proton, confirming the thione-thiol tautomerism.[1][8]

  • Elemental Analysis: The calculated percentages of C, H, and N should match the experimental findings within an acceptable margin of error (±0.4%).[1]

Modern Enhancements: Microwave-Assisted Synthesis

To align with the principles of green chemistry and to accelerate reaction times, the base-catalyzed cyclization step is highly amenable to microwave irradiation.

  • Rationale: Microwave heating can dramatically reduce the reaction time from several hours to a matter of minutes.[7][9] This is due to the efficient and direct heating of the polar solvent and reactants, leading to a rapid increase in reaction rate.

  • Protocol Adaptation: The reaction can be performed in a dedicated microwave synthesis reactor using a sealed vessel. A mixture of the thiosemicarbazide intermediate in aqueous KOH (10%) can be irradiated at a set temperature (e.g., 130°C) for 5-10 minutes.[7] Post-reaction workup involving cooling, acidification, and filtration remains the same.

G cluster_0 Conventional Method cluster_1 Microwave-Assisted Method a Mix Intermediate + NaOH (aq) b Reflux for 4-6 hours a->b c Cool & Acidify b->c d Filter & Purify c->d x Mix Intermediate + KOH (aq) in Vessel y Microwave Irradiation (5-10 minutes) x->y z Cool & Acidify y->z w Filter & Purify z->w

Caption: Comparison of conventional vs. microwave workflow.

Conclusion

The synthesis of this compound via the base-catalyzed cyclization of its thiosemicarbazide precursor is a reliable, high-yielding, and well-documented method. The procedure is robust, the starting materials are readily accessible, and the underlying chemical principles are well-understood. By explaining the causality behind each experimental choice and providing detailed, validated protocols, this guide serves as a practical tool for researchers. The potential for process intensification through techniques like microwave-assisted synthesis further enhances the appeal of this pathway, making it an excellent choice for both small-scale laboratory synthesis and larger-scale production for drug development endeavors.

References

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound this compound (C₄H₇N₃S, Molecular Weight: 129.19 g/mol [1]). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is critically dependent on understanding the thiol-thione tautomerism inherent to this class of molecules. Each section details the theoretical basis for the expected spectral features, outlines standardized experimental protocols for data acquisition, and presents the data in a clear, tabular format. The causality behind spectral assignments is explained, drawing upon authoritative data from closely related analogs to provide a robust analytical framework.

Foundational Chemistry: The Thiol-Thione Tautomerism

A crucial aspect of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The dominant form is highly dependent on the physical state (solid vs. solution) and the solvent's polarity. In the solid state and in polar aprotic solvents like DMSO, the thione form is generally favored due to its ability to form stable hydrogen-bonded dimers and its greater polarity.[2][3] This equilibrium is the single most important factor in interpreting the compound's spectroscopic data, as the two forms present distinct spectral signatures.

Caption: Thiol-Thione tautomeric equilibrium in this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, ¹H NMR is particularly effective at identifying the dominant tautomeric form through the chemical shift of the labile proton (N-H vs. S-H).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity stabilizes the thione tautomer, and it effectively solubilizes the compound while shifting the residual water peak away from signals of interest.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans to ensure a good signal-to-noise ratio.

  • Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Interpretation and Predicted Spectrum

The predicted spectrum in DMSO-d₆ is dominated by signals corresponding to the thione tautomer .

  • N-H Proton (H1): The most diagnostic signal is a broad singlet expected in the highly deshielded region of δ 13.0-14.0 ppm .[2][4] This significant downfield shift is characteristic of a thioamide N-H proton involved in hydrogen bonding. The absence of a signal in the typical S-H region (δ 1-4 ppm) is strong evidence for the predominance of the thione form.

  • N-CH₃ Protons (H4): The methyl group attached to the nitrogen atom (N4) is expected to appear as a sharp singlet around δ 3.4-3.6 ppm .

  • C-CH₃ Protons (H5): The methyl group attached to the carbon atom (C5) will resonate further upfield as a sharp singlet, predicted to be in the range of δ 2.2-2.4 ppm .

Table 1: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H13.0 - 14.0Broad Singlet1H
N-CH₃3.4 - 3.6Singlet3H
C-CH₃2.2 - 2.4Singlet3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of the molecule. The chemical shift of the C3 carbon is a definitive marker for distinguishing between the thione and thiol tautomers.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus at approximately 100 MHz.

  • Acquisition: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a higher number of scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.

  • Referencing: Calibrate the chemical shifts to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Data Interpretation and Predicted Spectrum

The predicted ¹³C NMR spectrum further corroborates the dominance of the thione tautomer.

  • C=S Carbon (C3): The most downfield and characteristic signal is that of the thiocarbonyl carbon. This peak is expected to appear at δ ~168-170 ppm .[2] A C-S single bond in the thiol form would resonate significantly further upfield.

  • C=N Carbon (C5): The carbon atom at position 5, substituted with a methyl group, is part of a C=N double bond within the triazole ring. Its resonance is predicted to be in the range of δ 145-150 ppm .

  • N-CH₃ Carbon: The carbon of the N-methyl group is expected at δ ~30-35 ppm .

  • C-CH₃ Carbon: The carbon of the C-methyl group is anticipated to be the most upfield signal, at δ ~10-14 ppm .

Table 2: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S (C3)168.0 - 170.0
C=N (C5)145.0 - 150.0
N-CH₃30.0 - 35.0
C-CH₃10.0 - 14.0

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a functional group "fingerprint." It is highly effective for identifying key functional groups and confirming the tautomeric form in the solid state.

Experimental Protocol: IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans to achieve a high-quality spectrum.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation and Predicted Spectrum

The IR spectrum of the solid sample is expected to be consistent with the thione structure.

  • N-H Stretch: A broad absorption band is predicted between 3100-3400 cm⁻¹ , indicative of an N-H group involved in intermolecular hydrogen bonding.[2][3]

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2900-2990 cm⁻¹ ) arise from the C-H stretching vibrations of the two methyl groups.

  • S-H Stretch (Absence): The absence of a weak, sharp band in the 2550-2600 cm⁻¹ region is a strong indicator that the thiol tautomer is not significantly present.[3]

  • C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[3]

  • Thioamide Bands (N-C=S): The thione group gives rise to several characteristic bands in the fingerprint region. A prominent band, often referred to as the "thioamide I" band, is expected around 1250–1340 cm⁻¹ , which has significant C=S stretching character.[2]

Table 3: Predicted Key IR Absorptions
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3400Broad, Strong
C-H Stretch (Aliphatic)2900 - 2990Medium, Sharp
C=N Stretch1600 - 1650Strong
N-C=S Stretch1250 - 1340Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and deduce the structure through fragmentation analysis.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

  • Acquisition: Infuse the sample solution into the ESI source operating in positive ion mode. Scan a mass range from m/z 50 to 500.

  • Fragmentation Analysis (MS/MS): Select the protonated molecular ion ([M+H]⁺) at m/z 130 for collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to observe different fragmentation pathways.

Data Interpretation and Predicted Spectrum
  • Molecular Ion: In ESI positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 130 .

  • Fragmentation Pattern: The fragmentation of 1,2,4-triazole-3-thiones can proceed through several pathways.[5][6] A plausible fragmentation cascade for the [M+H]⁺ ion involves initial cleavages around the triazole ring. Common losses include neutral molecules like hydrogen isothiocyanate (HNCS) or cleavage of the methyl groups.

fragmentation parent [M+H]⁺ m/z = 130 frag1 [M+H - HNCS]⁺ m/z = 71 parent->frag1 - HNCS frag2 [M+H - CH₃]⁺ m/z = 115 parent->frag2 - •CH₃ frag3 [M+H - N₂]⁺ m/z = 102 parent->frag3 - N₂

Caption: Plausible ESI-MS fragmentation pathways for protonated this compound.

Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zIon Assignment
130[M+H]⁺ (Protonated Molecular Ion)
115[M+H - CH₃]⁺ (Loss of a methyl radical)
71[M+H - HNCS]⁺ (Loss of hydrogen isothiocyanate)

Conclusion

The spectroscopic profile of this compound is definitively characterized by the dominance of its thione tautomer in common analytical conditions. Key identifying features include the highly deshielded N-H proton signal above 13 ppm in ¹H NMR, the thiocarbonyl C=S resonance near 169 ppm in ¹³C NMR, and the strong N-H and N-C=S vibrational bands in the IR spectrum, coupled with the absence of an S-H signal. Mass spectrometry confirms the molecular weight with a protonated ion at m/z 130 and shows characteristic fragmentation patterns involving losses of HNCS and methyl radicals. This guide provides a robust, reference-based framework for the confident identification and characterization of this compound.

References

"4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No. 38942-50-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is critical for successful experimental design, formulation development, and synthesis protocols. This document synthesizes available data with established chemical principles to offer field-proven insights into the compound's behavior in various environments. Detailed, self-validating experimental protocols for determining solubility and assessing stability are provided, underpinned by an explanation of the causality behind key procedural steps.

Introduction and Molecular Overview

This compound is a substituted heterocyclic compound featuring a five-membered 1,2,4-triazole ring. This core structure is a key pharmacophore found in a wide array of therapeutic agents, known to exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The presence of a thiol (-SH) group at the 3-position and methyl groups at the 4- and 5-positions defines its specific chemical character and reactivity. The thiol group, in particular, serves as a crucial reactive handle for synthetic modifications and is central to the compound's tautomeric nature[2]. An accurate characterization of its solubility and stability is therefore not merely academic but a prerequisite for its practical application in drug discovery and materials research.

Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 38942-50-6[3][4][5][6]
Molecular Formula C₄H₇N₃S[4][5][6]
Molecular Weight 129.18 g/mol [4][5]
Appearance White to off-white solid[5][7]
Melting Point 210 °C (recrystallized from ethanol)[5][8]
Predicted pKa 9.80 ± 0.20[5][8]

Solubility Profile

The solubility of this compound is governed by its molecular structure, which contains both polar (the triazole ring, the thiol/thione group) and non-polar (two methyl groups) functionalities.

Aqueous and Organic Solubility

Quantitative data from computational models predict a significant water solubility for this compound. Commercial suppliers also provide qualitative descriptions of its solubility.

SolventSolubilityNotesSource(s)
Water 31,432 mg/L (Predicted)High aqueous solubility is expected due to the polar triazole ring.[3][7]
Organic Solvents SolubleGenerally soluble in common organic solvents.[7]
Acetone Soluble (2.5%)Data for the related analog 4-Methyl-4H-1,2,4-triazole-3-thiol.[9]
Ethanol SolubleUsed as a recrystallization solvent, indicating good solubility at elevated temperatures.[5][10][11]
DMSO SolubleA related compound, 4-amino-5-(phenyl) 4H-1,2,4-triazole-3-thiol, shows excellent solubility in DMSO.[12]
Factors Influencing Solubility
  • pH: The thiol group (-SH) has a predicted pKa of approximately 9.80[5][8]. In basic solutions (pH > 10), the thiol group will deprotonate to form the more polar thiolate anion (-S⁻), which is expected to significantly increase its solubility in aqueous media. Conversely, in acidic solutions, the molecule remains protonated and its solubility is primarily dictated by the polarity of the triazole ring.

  • Temperature: As with most solid compounds, the solubility of this compound in most solvents is expected to increase with temperature. This principle is utilized in its recrystallization from ethanol[5][10][11].

  • Thiol-Thione Tautomerism: This compound exists as an equilibrium between the thiol and thione forms[2]. The thione tautomer (C=S), which is generally predominant in 3-mercapto-1,2,4-triazoles, possesses a larger dipole moment and may exhibit different solvation properties than the thiol form[2][13]. This equilibrium can be influenced by the solvent environment.

References

Introduction: The 1,2,4-Triazole-3-thiol Core as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Scaffold, Centered on 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutically important agents.[1] Its metabolic stability, capacity for hydrogen bonding, and rigid structure enable high-affinity interactions with a wide range of biological targets.[2] Within this class, the 1,2,4-triazole-3-thiol (and its thione tautomer) moiety is of particular interest, serving as a versatile pharmacophore for developing agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4]

This technical guide provides a comprehensive exploration of the biological activities associated with the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold. While using the specific compound This compound as a foundational example, we will synthesize broader insights from structurally related analogues to elucidate the key structure-activity relationships and mechanisms of action that drive the therapeutic potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these heterocyclic compounds.

Core Chemistry: Synthesis and Physicochemical Properties

The biological activity of 1,2,4-triazole-3-thiols is intrinsically linked to their chemical structure, particularly the thione-thiol tautomerism. This equilibrium allows the molecule to exist in two forms, influencing its ability to act as a hydrogen bond donor or acceptor and to coordinate with metal ions in enzyme active sites.[5]

Rationale for Synthesis: The Thiosemicarbazide Cyclization Pathway

The most common and efficient method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][6] This approach is favored for its high yields and the relative accessibility of starting materials. The causality of this pathway is straightforward: an acyl or alkyl hydrazide is reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate. The subsequent exposure to a basic medium (e.g., aqueous NaOH) induces cyclization by removing a molecule of water, leading to the stable five-membered triazole ring.[7][8]

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Base-Catalyzed Cyclization Hydrazide Substituted Hydrazide (R5-C(O)NHNH2) Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide Ethanol, Reflux Isothiocyanate Substituted Isothiocyanate (R4-N=C=S) Isothiocyanate->Thiosemicarbazide Cyclization Intramolecular Dehydrative Cyclization Thiosemicarbazide->Cyclization Reflux Base Aqueous NaOH Base->Cyclization Product 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Cyclization->Product H2O H2O (byproduct) Cyclization->H2O

General Synthesis Workflow for 4,5-Disubstituted-1,2,4-triazole-3-thiols.

Spectrum of Biological Activity

The 1,2,4-triazole-3-thiol scaffold has been identified as a versatile platform for developing agents with a broad range of biological effects. The nature and position of the substituents at the N-4 and C-5 positions significantly modulate the potency and selectivity of these activities.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are renowned for their potent antifungal properties, with several compounds like fluconazole and itraconazole being mainstays in clinical practice.[9] The primary mechanism for antifungal action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole nitrogen atom (N-4) coordinates with the heme iron atom in the enzyme's active site, disrupting the demethylation of lanosterol and leading to the accumulation of toxic sterol precursors. This compromises membrane integrity and fluidity, ultimately inhibiting fungal growth.[10][11]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate Epoxy Intermediate Lanosterol->Intermediate Product 4,4-dimethyl-cholesta- 8,14,24-trienol Intermediate->Product Ergosterol Ergosterol (Fungal Membrane Integrity) Product->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) CYP51->Intermediate Catalyzes Triazole 1,2,4-Triazole-3-thiol Compound Triazole->CYP51 Inhibits

Mechanism of Antifungal Action via Inhibition of Ergosterol Biosynthesis.

In addition to antifungal effects, many 1,2,4-triazole-3-thiol derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] While the exact mechanism can vary, it is often proposed that these compounds interfere with essential cellular processes such as DNA replication by inhibiting enzymes like DNA gyrase.[2]

Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound Test Organism Activity (MIC, µg/mL) Reference
4-((4-bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol Candida albicans Antifungal activity noted [14]
4-R-5-substituted-1,2,4-triazole-3-thiols Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans MIC: 31.25 - 62.5 [15]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Staphylococcus aureus Strong activity, superior to streptomycin in some cases [12]
4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4c) Staphylococcus aureus 16 [13]

| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative (4e) | Escherichia coli | 25 |[13] |

Anticancer and Cytotoxic Activity

The 1,2,4-triazole-3-thiol scaffold is a promising platform for the development of novel anticancer agents.[16] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast, colon, and pancreatic cancer.[17][18] The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) through the upregulation of pro-apoptotic proteins like p53 and caspases, inhibition of key signaling pathways involved in cell proliferation, and disruption of cell migration.[17][18]

For instance, certain hydrazone derivatives of 1,2,4-triazole-3-thiol have been shown to inhibit the migration of highly invasive triple-negative breast cancer cells, suggesting potential as antimetastatic agents.[17] The ability of the triazole ring to interact with various biomolecular targets makes it a valuable component in the design of targeted cancer therapies.[2]

Table 2: In Vitro Anticancer Activity of Representative 1,2,4-Triazole-3-thiol Derivatives

Compound Class/Derivative Cancer Cell Line Activity (IC50, µM) Reference
Hydrazone derivatives of 1,2,4-triazole-3-thiol Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) 2 - 17 [17]
4,5-disubstituted-1,2,4-triazole-3-thiols (compounds 5c, 5d, 6a) Crown Gall Tumors (Potato Disc Assay) 75% tumor inhibition [1][6]
N-Mannich base of 1,2,4-triazole-3-thione (compound 6) Gastrointestinal (EPG, Caco-2) Good cytotoxic activity [18]

| 4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (112c) | Colon Cancer (HCT 116) | 4.363 |[3] |

Enzyme Inhibition

Beyond CYP51, 1,2,4-triazole-3-thiol derivatives have been identified as inhibitors of various other enzymes implicated in disease. This inhibitory activity is often attributed to the scaffold's ability to chelate metal ions within the enzyme's active site or form hydrogen bonds with key amino acid residues.[2]

Notable examples include the inhibition of:

  • Cholinesterases (AChE and BChE): Relevant for the treatment of Alzheimer's disease.[19][20]

  • α-Glucosidase: A target for managing type 2 diabetes.[19]

  • Urease and Lipoxygenase (LOX): Implicated in bacterial pathogenesis and inflammation, respectively.[19]

The development of potent and selective enzyme inhibitors from this class of compounds represents a significant area of research.[19]

Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential. The following methodologies represent field-proven approaches for evaluating the core biological activities of 1,2,4-triazole-3-thiol derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a robust preliminary screening of a compound's antimicrobial activity. The causality is based on the principle that a diffusible antimicrobial agent will create a zone of inhibition where microbial growth is prevented.

Step-by-Step Methodology:

  • Preparation of Media: Prepare Mueller-Hinton Agar plates according to the manufacturer's instructions. Allow plates to solidify in a sterile environment.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the microbial suspension using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm diameter) into the inoculated agar plates.

  • Compound Application: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.[1] Add a fixed volume (e.g., 100 µL) of the compound solution into a well.

  • Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic/antifungal (e.g., Streptomycin, Fluconazole) as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.[21]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition CellCulture 1. Seed cancer cells in a 96-well plate Incubate1 2. Incubate for 24h to allow attachment CellCulture->Incubate1 AddCompound 3. Add serial dilutions of test compound Incubate1->AddCompound Incubate2 4. Incubate for 48-72h AddCompound->Incubate2 AddMTT 5. Add MTT solution to each well Incubate2->AddMTT Incubate3 6. Incubate for 2-4h AddMTT->Incubate3 CheckFormazan 7. Observe purple formazan crystal formation Incubate3->CheckFormazan AddSolvent 8. Add solubilizing agent (e.g., DMSO) CheckFormazan->AddSolvent Readout 9. Read absorbance at ~570nm using a plate reader AddSolvent->Readout Calculate 10. Calculate % viability and IC50 value Readout->Calculate

Experimental Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole-3-thiol derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Conclusion and Future Directions

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold, with this compound as a representative member, is a remarkably versatile and biologically active chemical entity. The extensive body of research highlights its significant potential in developing new therapeutic agents, particularly in the areas of infectious diseases and oncology.[1][3][16] The thione-thiol tautomerism and the capacity for substitution at the N-4 and C-5 positions provide a rich molecular landscape for modulating biological activity and optimizing drug-like properties.

Future research should focus on several key areas:

  • Synthesis of Novel Libraries: Systematic synthesis and screening of new derivatives to further probe structure-activity relationships and identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds, particularly for their antibacterial and anticancer activities.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, safety profile, and pharmacokinetic properties.[1][6]

  • Development of Drug Delivery Systems: Exploring novel formulations to improve the solubility and bioavailability of these compounds, thereby enhancing their therapeutic potential.

By continuing to explore the rich chemistry and diverse biology of this privileged scaffold, the scientific community can unlock new avenues for addressing critical unmet medical needs.

References

The Genesis and Synthetic Landscape of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Relevance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to the design of drugs with applications ranging from antifungal and antimicrobial to anticancer and anti-inflammatory properties.[2] The thione-substituted derivatives, in particular, have garnered significant attention due to their versatile biological activities and the synthetic utility of the thiol group, which serves as a reactive handle for further molecular elaboration.[1] This guide provides an in-depth exploration of a specific, yet representative member of this class: 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol.

Section 1: Historical Context and the Rise of 1,2,4-Triazole-3-thiones

While the specific discovery of this compound is not prominently documented in seminal, readily available literature, its emergence is intrinsically linked to the broader exploration of 1,2,4-triazole-3-thiones as a chemical class. The synthesis of these compounds is often a multi-stage process, typically commencing with the esterification of carboxylic acids, followed by hydrazinolysis, the formation of carbothioamides, and culminating in an alkaline cyclization to yield the triazole-3-thione core. The sustained interest in this scaffold is driven by the consistent discovery of potent biological activity among its derivatives.

The general synthetic approach to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols has been a subject of extensive research, with numerous methodologies developed to access a diverse range of analogues. These methods primarily revolve around the cyclization of 1,4-disubstituted thiosemicarbazides, a robust and versatile strategy.[3]

Section 2: The Synthetic Pathway to this compound

The synthesis of this compound is a classic example of the construction of this heterocyclic system. The most common and direct route involves a two-step process starting from readily available precursors.

Principle of the Synthesis

The synthesis hinges on the initial formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This cyclization proceeds through the nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.

Experimental Protocol

The following protocol outlines a representative synthesis of this compound.

Step 1: Synthesis of 1-Acetyl-4-methylthiosemicarbazide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acethydrazide (1 molar equivalent) in a suitable solvent such as ethanol.

  • To this solution, add methyl isothiocyanate (1 molar equivalent).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate, 1-acetyl-4-methylthiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Suspend the 1-acetyl-4-methylthiosemicarbazide (1 molar equivalent) in an aqueous solution of a base, such as 8% sodium hydroxide.

  • Reflux the mixture for 6-8 hours. The cyclization reaction is typically monitored by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Acidify the reaction mixture with a suitable acid, such as hydrochloric acid or acetic acid, to a pH of 5-6.

  • The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Data

The structure of this compound is confirmed by various spectroscopic techniques.

PropertyValue
Molecular Formula C₄H₇N₃S
Molecular Weight 129.18 g/mol
Appearance White to off-white solid
Melting Point Approximately 210 °C

Infrared (IR) Spectroscopy: The IR spectrum of 4,5-disubstituted-1,2,4-triazole-3-thiols typically shows characteristic absorption bands for N-H stretching in the region of 3170-3260 cm⁻¹, C=N stretching around 1585-1600 cm⁻¹, and C=S stretching in the range of 1270-1290 cm⁻¹.[4] The absence of a carbonyl absorption band from the thiosemicarbazide precursor is a key indicator of successful cyclization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the two methyl groups. The ¹³C NMR spectrum would further confirm the presence of the carbon atoms in the triazole ring and the methyl substituents.

Section 3: Chemical Properties and Tautomerism

A significant feature of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. The thiol form possesses a proton on the sulfur atom, while the thione form has the proton on a nitrogen atom of the triazole ring. Spectroscopic evidence, particularly from IR and NMR, can often elucidate the predominant tautomer in a given state or solvent.[5] The thiol-thione tautomerism is a crucial aspect of the reactivity and biological activity of these compounds.

SynthesisWorkflow Acethydrazide Acethydrazide Thiosemicarbazide 1-Acetyl-4-methylthiosemicarbazide Acethydrazide->Thiosemicarbazide MethylIsothiocyanate Methyl Isothiocyanate MethylIsothiocyanate->Thiosemicarbazide FinalProduct This compound Thiosemicarbazide->FinalProduct Cyclization Base Base (e.g., NaOH) Base->FinalProduct

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A particularly valuable subclass is the 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The presence of the thione-thiol tautomeric group is not only crucial for biological activity but also provides a versatile reactive handle for further molecular elaboration, enabling the creation of extensive compound libraries for drug discovery programs.[1][2]

This document provides an in-depth, field-proven protocol for the synthesis of a specific, yet representative, member of this class: 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol . The causality behind each experimental step is explained to empower researchers to not only replicate the procedure but also to adapt it with a fundamental understanding of the underlying chemical principles.

Synthetic Strategy and Core Mechanism

The most robust and widely adopted method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a one-pot, two-step process commencing from an appropriate acid hydrazide and an isothiocyanate.[3][4] This approach is favored for its high efficiency and the ready availability of starting materials.

Step 1: Acylthiosemicarbazide Formation. The synthesis initiates with the nucleophilic addition of the terminal nitrogen of an acid hydrazide (in this case, acetic hydrazide) to the electrophilic carbon of an isothiocyanate (methyl isothiocyanate). This reaction proceeds readily at room temperature to form the key intermediate, 1-acetyl-4-methylthiosemicarbazide.

Step 2: Base-Catalyzed Cyclodehydration. The formed acylthiosemicarbazide intermediate undergoes an intramolecular cyclization and dehydration reaction upon heating in the presence of a base, such as sodium or potassium hydroxide.[4][5] The base facilitates the deprotonation of a nitrogen atom, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-triazole ring.

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Product Formation AceticHydrazide Acetic Hydrazide Intermediate 1-Acetyl-4-methylthiosemicarbazide AceticHydrazide->Intermediate Nucleophilic Addition (Solvent, RT) MethylIsothiocyanate Methyl Isothiocyanate MethylIsothiocyanate->Intermediate Nucleophilic Addition (Solvent, RT) Intermediate_ref Intermediate Product This compound Intermediate_ref->Product Base-Catalyzed Cyclodehydration (e.g., NaOH, Reflux)

Caption: Reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and characterization steps to ensure the successful synthesis of the target compound.

Materials and Reagents
ReagentCAS NumberRecommended Purity
Acetic hydrazide1068-57-1≥98%
Methyl isothiocyanate556-61-6≥97%
Sodium Hydroxide (NaOH)1310-73-2≥98%
Ethanol (EtOH)64-17-5Anhydrous or 95%
Hydrochloric Acid (HCl)7647-01-02M solution
Distilled Water7732-18-5-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Safety Precautions
  • Methyl isothiocyanate is toxic, a lachrymator, and moisture-sensitive. This reagent must be handled exclusively in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.

Step-by-Step Synthesis Procedure

The entire workflow from starting materials to the purified product is outlined below.

Caption: Experimental workflow for the synthesis protocol.

  • Intermediate Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetic hydrazide (7.41 g, 0.10 mol).

    • Add 100 mL of ethanol and stir until the solid is completely dissolved.

    • In a dropping funnel, place methyl isothiocyanate (7.31 g, 0.10 mol). Add it dropwise to the stirred solution over 15 minutes.

    • Stir the resulting mixture at room temperature for 3 hours. A white precipitate of the 1-acetyl-4-methylthiosemicarbazide intermediate may form during this time.

  • Cyclization:

    • To the reaction mixture, add 100 mL of an 8% aqueous sodium hydroxide solution (w/v).

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Maintain a gentle reflux for 4 hours. The mixture should become a clear, homogeneous solution.[6]

    • Validation Checkpoint: Monitor the reaction's progress by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase). The disappearance of the intermediate spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up and Purification:

    • After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Transfer the solution to a beaker and place it in an ice bath to cool further.

    • Slowly and with stirring, acidify the solution by adding 2M hydrochloric acid dropwise until the pH reaches 5-6.[5][7]

    • A voluminous white precipitate of the product will form.

    • Allow the slurry to stand in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of 50 mL cold distilled water to remove any inorganic salts.

    • For final purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to yield fine, white crystals.

    • Filter the purified crystals and dry them under vacuum.

Product Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Caption: Logical workflow for product characterization.

  • Appearance: White crystalline solid.

  • Melting Point: The literature melting point can be used as a preliminary check of purity.[8]

  • FTIR Spectroscopy (KBr Pellet, cm⁻¹): The IR spectrum is crucial for identifying key functional groups. Expect characteristic absorption bands for:

    • ~2550-2600 cm⁻¹: A weak but sharp band characteristic of the S-H (thiol) stretch, confirming the thiol tautomer.[9][10]

    • ~1610-1550 cm⁻¹: Absorption due to the C=N stretching vibration within the triazole ring.[9]

    • ~1250-1100 cm⁻¹: Potential C=S stretching band, indicating the presence of the thione tautomer in the solid state.[9]

    • ~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

  • ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆, δ ppm):

    • ~13.5 ppm: A broad singlet corresponding to the acidic SH proton. This peak will disappear upon D₂O exchange.

    • ~3.5 ppm: A singlet integrating to 3 protons, corresponding to the N-CH₃ group.

    • ~2.3 ppm: A singlet integrating to 3 protons, corresponding to the C-CH₃ group attached to the triazole ring.

  • ¹³C-NMR Spectroscopy (100 MHz, DMSO-d₆, δ ppm):

    • ~165 ppm: Signal for the C-SH/C=S carbon of the triazole ring.

    • ~148 ppm: Signal for the C-CH₃ carbon of the triazole ring.

    • ~31 ppm: Signal for the N-CH₃ carbon.

    • ~12 ppm: Signal for the C-CH₃ carbon.

  • Mass Spectrometry (ESI-MS): Calculate the expected exact mass for C₄H₇N₃S. The spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to this value.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Intermediate Incomplete reaction; impure or degraded starting materials (especially acetic hydrazide).[6]Ensure reagents are fresh and of high purity. Increase the reaction time for the first step to 4-6 hours and monitor by TLC.
Failure of Cyclization Insufficient base concentration or strength; inadequate heating (temperature too low or not refluxing).[6]Confirm the concentration of the NaOH solution. Ensure the mixture is vigorously refluxing for the full recommended time.
Product Fails to Precipitate Solution is not sufficiently acidic (pH > 6); product is too soluble in the final solvent mixture.Carefully add more dilute HCl to ensure the pH is between 5 and 6. If precipitation is still poor, reduce the volume by rotary evaporation or cool extensively in an ice-salt bath.
Oily Product Forms Instead of Solid Presence of impurities; incomplete reaction leading to a mixture.Re-dissolve the oil in a fresh basic solution, treat with activated charcoal to remove colored impurities, filter, and re-precipitate. Ensure the final product is thoroughly washed and properly recrystallized.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound, a valuable building block for pharmaceutical research. By understanding the chemical principles behind each step, from intermediate formation to base-catalyzed cyclization and purification, researchers can confidently execute this synthesis and adapt it for the creation of novel analogs. The robust characterization workflow ensures the final compound's identity and purity, making it suitable for subsequent use in drug discovery and development pipelines.

References

Introduction: The 1,2,4-Triazole-3-thiol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol.

The 1,2,4-triazole ring system is a cornerstone scaffold in medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1] Its unique structural features, including dipole character, hydrogen bonding capacity, and rigidity, allow it to act as a potent pharmacophore, interacting with high affinity at various biological receptors.[1] When this privileged heterocycle incorporates a sulfur atom, particularly as a thiol or thione group at the 3-position, the resulting 1,2,4-triazole-3-thiol derivatives often exhibit enhanced and diverse pharmacological profiles.[1][2]

This class of compounds has been extensively investigated and has demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant activities.[3][4][5] The thiol group is particularly significant as it not only contributes to the biological activity through potential interactions with metalloenzymes or receptor site cysteine residues but also serves as a reactive handle for further structural modifications, enabling the development of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on a specific, yet representative member of this class: This compound . While direct literature on this precise molecule is limited, its structural simplicity makes it an excellent model system. The protocols and applications detailed herein are synthesized from established methodologies for closely related 4,5-disubstituted-1,2,4-triazole-3-thiols, providing a robust framework for its synthesis, evaluation, and potential therapeutic applications.

Protocol 1: Synthesis of this compound

The most prevalent and efficient method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a 1-acyl-4-alkyl/aryl-thiosemicarbazide intermediate.[6] This two-step process is reliable and adaptable.

Causality Behind the Method:

The synthesis hinges on two key transformations. First, the nucleophilic attack of the hydrazide on the electrophilic carbon of the isothiocyanate forms the linear thiosemicarbazide backbone. Second, in a strong alkaline medium, the terminal amine of the hydrazide moiety is deprotonated, facilitating a nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the stable, aromatic 1,2,4-triazole ring.

Step-by-Step Methodology:

Step A: Synthesis of 1-Acetyl-4-methylthiosemicarbazide

  • Reagents & Setup:

    • Acetic hydrazide (1.0 eq)

    • Methyl isothiocyanate (1.0 eq)

    • Absolute Ethanol

    • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Procedure:

    • Dissolve acetic hydrazide in a minimal amount of absolute ethanol in the round-bottom flask.

    • Add methyl isothiocyanate dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Step B: Cyclization to this compound

  • Reagents & Setup:

    • 1-Acetyl-4-methylthiosemicarbazide (from Step A)

    • 8% (w/v) aqueous Sodium Hydroxide (NaOH) solution

    • Round-bottom flask with a magnetic stirrer and reflux condenser.

    • Glacial Acetic Acid or concentrated HCl for acidification.

  • Procedure:

    • Suspend the 1-acetyl-4-methylthiosemicarbazide in the 8% NaOH solution.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours until a clear solution is obtained.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the cold solution with glacial acetic acid or dropwise addition of concentrated HCl until the pH is ~5-6.

    • A white precipitate of this compound will form.

    • Collect the product by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.

  • Characterization: Confirm the structure using IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[7][8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization & Thiol Formation reagents1 Acetic Hydrazide + Methyl Isothiocyanate reaction1 Reflux in Ethanol (2-4 hours) reagents1->reaction1 intermediate 1-Acetyl-4-methylthiosemicarbazide reaction1->intermediate reaction2 Reflux in 8% NaOH(aq) (4-6 hours) intermediate->reaction2 acidification Acidify with Acetic Acid (pH 5-6) reaction2->acidification product This compound acidification->product MTT_Workflow start Seed Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC₅₀ read->end

References

Application Notes and Protocols: Investigating the Anticancer Potential of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol compounds, such as 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, as potential anticancer agents. While specific published data on this compound in cancer research is limited, this document leverages the extensive research on the broader class of 1,2,4-triazole derivatives to provide a robust framework for its investigation.[1][2][3]

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] The thione/thiol tautomerism in 1,2,4-triazole-3-thiol derivatives provides unique chemical properties and potential for biological interactions, making this class of compounds a promising area for cancer drug discovery.[3]

This guide will detail a representative synthetic route for this class of compounds and provide a suite of robust in vitro protocols to assess their cytotoxic and apoptotic effects on cancer cell lines.

Part 1: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

A common and effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[4][5][6] This multi-step process is outlined below.

Protocol 1: General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of the target compounds, which can be adapted for the synthesis of this compound by using the appropriate starting materials (e.g., acetic hydrazide and methyl isothiocyanate).

Materials:

  • Carboxylic acid hydrazide (e.g., Acetic hydrazide)

  • Substituted isothiocyanate (e.g., Methyl isothiocyanate)

  • Absolute Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 1,4-Disubstituted Thiosemicarbazide:

    • Dissolve the carboxylic acid hydrazide (1 equivalent) in absolute ethanol.

    • To this solution, add the substituted isothiocyanate (1 equivalent).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The thiosemicarbazide intermediate will often precipitate.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol:

    • Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of NaOH or KOH (e.g., 2M, 2-3 equivalents).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the cooled solution with dilute HCl or acetic acid to a neutral pH.

    • The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.[4][5]

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4][6]

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Carboxylic Acid Hydrazide Carboxylic Acid Hydrazide Reflux in Ethanol Reflux in Ethanol Carboxylic Acid Hydrazide->Reflux in Ethanol Substituted Isothiocyanate Substituted Isothiocyanate Substituted Isothiocyanate->Reflux in Ethanol Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Reflux in Ethanol->Thiosemicarbazide Intermediate Base (NaOH/KOH) Base (NaOH/KOH) Thiosemicarbazide Intermediate->Base (NaOH/KOH) Acidification Acidification Base (NaOH/KOH)->Acidification Final Product 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol Acidification->Final Product Apoptosis_Pathway Triazole_Compound 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol Cellular_Stress Induction of Cellular Stress Triazole_Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

Application Notes & Protocols: 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, materials scientists, and chemical engineering professionals.

Executive Summary

This document provides a comprehensive technical guide on the application of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol (DMTT) as a corrosion inhibitor, primarily for steel and other alloys in acidic environments. While direct experimental data for DMTT is emerging, this guide synthesizes findings from closely related 4H-1,2,4-triazole-3-thiol derivatives to establish a robust framework for its evaluation and deployment.[1][2][3] The protocols herein are designed to be self-validating, enabling researchers to rigorously assess the performance and mechanism of DMTT.

The core principle of DMTT's inhibitory action lies in its molecular structure: a heterocyclic ring with multiple nitrogen atoms and an exocyclic thiol group. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[4] This guide will detail the theoretical underpinnings of this mechanism, supported by quantum chemical calculations, and provide step-by-step protocols for empirical validation through electrochemical and surface analysis techniques.

Theoretical Framework: The Mechanism of Inhibition

The efficacy of DMTT as a corrosion inhibitor is rooted in its ability to adsorb onto a metal surface and displace water molecules, thereby preventing the electrochemical reactions that drive corrosion. This adsorption is a complex process involving both physisorption and chemisorption.

  • Molecular Structure: The DMTT molecule possesses several key features that contribute to its inhibitory properties:

    • Triazole Ring: The 1,2,4-triazole ring is rich in π-electrons and contains three nitrogen atoms. These nitrogen atoms, with their lone pairs of electrons, can coordinate with vacant d-orbitals of metal atoms.

    • Thiol Group (-SH): The sulfur atom in the thiol group is a soft base, exhibiting a strong affinity for metal surfaces, which are soft acids. This interaction is a primary contributor to the chemical adsorption of the inhibitor.

    • Methyl Groups (-CH₃): The two methyl groups are electron-donating, increasing the electron density on the triazole ring and enhancing its ability to donate electrons to the metal surface.

  • Adsorption Mechanism: The adsorption of DMTT onto a metal surface can be visualized as a multi-faceted interaction:

    • Physisorption: In acidic solutions, the DMTT molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (in relation to the potential of zero charge).

    • Chemisorption: This is the dominant and more stable form of adsorption. It involves the sharing of electrons between the inhibitor molecule and the metal surface. The lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, are donated to the vacant d-orbitals of the metal atoms, forming coordinate bonds.[3]

  • Quantum Chemical Insights: Density Functional Theory (DFT) calculations on analogous triazole-thiol derivatives provide valuable insights into their inhibitory potential.[5][6] Key parameters include:

    • EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

    • ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

    • ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus, better inhibition efficiency.[5]

    • Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions with the metal surface.

The interplay of these factors results in the formation of a stable, protective film on the metal surface, which acts as a barrier to both anodic and cathodic corrosion reactions.

cluster_Inhibitor DMTT Molecule cluster_Metal Metal Surface cluster_Adsorption Adsorption & Film Formation DMTT This compound (DMTT) Features Key Functional Groups: - Triazole Ring (N atoms, π-electrons) - Thiol Group (S atom) - Methyl Groups (electron-donating) Adsorption Adsorption Process Features->Adsorption Interaction via N, S atoms & π-electrons Metal Metal Surface (e.g., Steel) d_orbitals Vacant d-orbitals Chemisorption Chemisorption (Coordinate Bonding) d_orbitals->Chemisorption Electron Acceptance Physisorption Physisorption (Electrostatic Interaction) Adsorption->Physisorption Adsorption->Chemisorption Film Protective Inhibitor Film Chemisorption->Film Film->Metal Blocks Corrosive Species cluster_WeightLoss Protocol 1: Weight Loss cluster_Electrochem Protocol 2: Electrochemical Tests cluster_PDP Potentiodynamic Polarization cluster_EIS Electrochemical Impedance Spectroscopy start Start: Prepare Metal Specimen & Inhibitor Solutions wl1 Initial Weighing (W₁) start->wl1 el1 Setup 3-Electrode Cell start->el1 wl2 Immerse in Test Solution wl1->wl2 wl3 Clean & Final Weighing (W₂) wl2->wl3 wl4 Calculate Corrosion Rate & IE% wl3->wl4 end End: Correlate Results & Analyze Mechanism wl4->end el2 Stabilize Open Circuit Potential el1->el2 pdp1 Scan Potential el2->pdp1 eis1 Apply AC Signal at OCP el2->eis1 pdp2 Determine i_corr pdp1->pdp2 pdp3 Calculate IE% pdp2->pdp3 pdp3->end eis2 Determine R_ct eis1->eis2 eis3 Calculate IE% eis2->eis3 eis3->end

References

Analytical Strategies for the Quantification of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol: HPLC-UV and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides detailed analytical methodologies for the identification and quantification of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, a key heterocyclic building block in pharmaceutical synthesis.[1][2] We present robust protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for direct analysis in solution and Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. The causality behind experimental choices, including column selection, mobile phase composition, derivatization chemistry, and detector settings, is thoroughly explained to provide a framework for method development, optimization, and validation.

Introduction and Analytical Considerations

This compound is a member of the triazole class of compounds, which are integral scaffolds in a wide array of therapeutic agents due to their diverse pharmacological activities.[2][3] Accurate and precise analytical methods are paramount for ensuring the quality, stability, and purity of this intermediate and any subsequent active pharmaceutical ingredients (APIs).

The analysis of this compound presents unique challenges stemming from its inherent physicochemical properties. Its structure features a polar triazole ring and a reactive thiol group, which exists in a tautomeric equilibrium with the thione form.[4][5][6] This tautomerism can influence chromatographic retention and peak shape. Furthermore, the thiol group's polarity and potential for oxidation make direct analysis by Gas Chromatography challenging, often necessitating a derivatization step to enhance volatility and thermal stability.[7]

This guide provides two validated starting points for the analysis of this compound, designed to be adapted and validated by researchers for their specific applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38942-50-6[1][8]
Molecular Formula C₄H₇N₃S[1]
Molecular Weight 129.18 g/mol [1][9]
Melting Point ~210 °C[9]
Appearance Solid / Powder[10]
Solubility Reported as soluble in water.[10] Poor solubility in aqueous buffers can be an issue for related compounds and may require co-solvents like DMSO for assay preparation.[11]
Tautomerism Exists in thiol-thione equilibrium, with the thione form often predominating in 3-mercapto-1,2,4-triazoles.[6]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is the method of choice for the direct quantification of this compound due to its non-volatile and polar nature. The method described below is designed as a stability-indicating purity assay.

  • Chromatographic Mode: Reversed-phase chromatography is selected for its robustness and compatibility with polar analytes in aqueous-organic mobile phases.

  • Column Selection: A C18 stationary phase provides a versatile hydrophobic surface for the retention of the analyte. End-capped columns are recommended to minimize peak tailing caused by interactions between the basic nitrogen atoms of the triazole ring and residual silanols on the silica support.

  • Mobile Phase: An acidic mobile phase (pH ~3) using formic acid is employed to suppress the ionization of the thiol group (pKa ~9.8)[9], ensuring a consistent analyte form and promoting better retention and symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is used to ensure elution of any potential non-polar impurities and to re-equilibrate the column efficiently.

  • Detection: The 1,2,4-triazole ring contains a chromophore suitable for UV detection. Based on analyses of structurally similar compounds like methimazole, a detection wavelength of 252 nm is selected to provide high sensitivity.[12]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Analyte Standard S2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) S1->S2 H1 Inject into HPLC System S2->H1 S3 Prepare Sample Solution S3->H1 H2 Separation on C18 Column (Gradient Elution) H1->H2 H3 UV Detection at 252 nm H2->H3 D1 Integrate Peak Area H3->D1 D2 Quantify against Standard D1->D2 D3 Assess Purity / Stability D2->D3

Caption: Workflow for HPLC-UV analysis.

A. Reagents and Materials

  • This compound reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (≥98%)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

B. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Purospher® STAR RP-18 endcapped)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 252 nm[12]

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
15.095
20.095
20.15
25.05

C. Procedure

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution as needed.

  • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL in the Diluent. Sonicate briefly if necessary to ensure complete dissolution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples.

  • Data Processing: Integrate the peak area of the main analyte. Purity can be calculated using an area percent normalization method. Quantification is performed by generating a calibration curve from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of this compound is problematic due to its high polarity and low volatility.[7] A derivatization step is required to analyze the compound effectively by GC-MS. Silylation is a common and robust technique for this purpose, replacing the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[13]

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen. BSTFA is a powerful silylating agent, and the TMCS catalyst aids in the derivatization of sterically hindered or less reactive groups.[13] This reaction converts the polar thiol (-SH) into a much less polar and more volatile trimethylsilyl thioether (-S-TMS).

  • Column Selection: A low-polarity, general-purpose column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), provides excellent separation for a wide range of derivatized compounds and is robust for routine use.[14]

  • Temperature Program: A temperature ramp is optimized to separate the TMS-derivatized analyte from the solvent front, derivatization reagent by-products, and any potential impurities.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural confirmation. Full scan mode is used for initial identification, while Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity in quantitative applications.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Prepare Analyte Solution in Anhydrous Solvent (e.g., Pyridine) P2 Add Derivatization Reagent (BSTFA + 1% TMCS) P1->P2 P3 Heat at 70°C for 30 min P2->P3 G1 Inject Derivatized Sample P3->G1 G2 GC Separation on DB-5ms Column G1->G2 G3 EI-MS Detection (Scan or SIM Mode) G2->G3 D1 Identify TMS-Derivative via Mass Spectrum G3->D1 D2 Quantify using Characteristic Ions D1->D2

Caption: Workflow for derivatization and GC-MS analysis.

A. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)

  • GC Vials with inserts

B. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • MS Detector: Agilent 5977B or equivalent

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet: Splitless mode, 250 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Source Temp: 230 °C

  • MS Quad Temp: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition: Full Scan (m/z 40-450) or SIM mode

C. Procedure

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in anhydrous pyridine.

  • Derivatization: a. Transfer 100 µL of the stock solution to a GC vial. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial in a heating block or oven at 70 °C for 30 minutes. e. Allow the vial to cool to room temperature before injection.

  • Analysis: Inject 1 µL of the cooled, derivatized solution into the GC-MS system.

  • Data Processing: a. The TMS-derivatized analyte will have a molecular weight of 201.26 g/mol (129.18 - 1.01 + 73.09). b. Identify the peak by its retention time and mass spectrum. Expected characteristic ions would include the molecular ion (M⁺) at m/z 201 and fragments corresponding to the loss of a methyl group (m/z 186) and the TMS group (m/z 73). c. For quantification in SIM mode, monitor ions such as m/z 201, 186, and a suitable qualifier ion.

Table 2: Expected GC-MS Data for TMS-Derivatized Analyte

ParameterExpected ValueRationale
Analyte Form 4,5-Dimethyl-3-(trimethylsilylthio)-4H-1,2,4-triazoleSilylation of the thiol group.
Molecular Weight 201.26 g/mol C₄H₇N₃S + Si(CH₃)₃ - H
Primary Ion (Quant) m/z 201 (M⁺)Molecular ion, typically used for quantification if abundant.
Secondary Ion (Quant) m/z 186 ([M-CH₃]⁺)Loss of a methyl group, a common fragmentation pathway.
Qualifier Ion m/z 73 ([Si(CH₃)₃]⁺)Characteristic ion for TMS derivatives.

References

Application Notes and Protocols for the In Vitro Experimental Use of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and alkyl substituents at the 4 and 5-positions, as seen in 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, offers a unique chemical scaffold with significant potential for biological activity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental in vitro use of this compound, providing detailed protocols and the scientific rationale behind them.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for successful in vitro experimentation.

PropertyValueSource
CAS Number 38942-50-6[3]
Molecular Formula C4H7N3S[3]
Molecular Weight 129.2 g/mol [3]
Appearance Solid[4]
Melting Point ~210 °C[5]
Purity ≥98%[3]
Storage Room temperature[3]

Solubility: While some sources indicate water solubility[4], compounds with heterocyclic rings and thiol groups often exhibit poor aqueous solubility.[6] For in vitro assays, Dimethyl sulfoxide (DMSO) is a recommended solvent.[6] It is critical to maintain a low final concentration of DMSO in assays (typically <1%) to prevent solvent-induced artifacts or cytotoxicity.[6]

Thione-Thiol Tautomerism: 1,2,4-triazole-3-thiol derivatives can exist in two tautomeric forms: the thione and the thiol form. The thione form is generally the more predominant and stable species.[7][8] This equilibrium can be influenced by the solvent and pH of the environment.

G Thione Thione Form Equilibrium Thione->Equilibrium Thiol Thiol Form Equilibrium->Thiol caption Thione-Thiol Tautomerism of 1,2,4-triazole-3-thiol

Caption: Thione-Thiol Tautomeric Equilibrium.

Potential Mechanisms of Action and Biological Activities

The broad therapeutic potential of 1,2,4-triazole derivatives stems from their ability to interact with various biological targets. While the specific mechanism of this compound is yet to be fully elucidated, several plausible pathways can be inferred from related compounds.

  • Antifungal Activity: Many azole antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[9][10] The triazole ring can interact with the heme iron of the enzyme, disrupting fungal membrane integrity.

  • Antimicrobial Activity: Some triazole derivatives have been shown to inhibit Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme essential for the biosynthesis of the bacterial cell wall.[7]

  • Anti-inflammatory Activity: A significant number of anti-inflammatory drugs target cyclooxygenase (COX) enzymes. Certain 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have been identified as selective COX-2 inhibitors.[11]

  • Anticancer Activity: The anticancer effects of some 1,2,4-triazole derivatives have been linked to the inhibition of various kinases, which are often overexpressed in cancer cells.[12]

  • Antioxidant Activity: The thiol group in the structure suggests a potential for radical scavenging activity, which can be evaluated through assays like the DPPH radical scavenging assay.[1]

G cluster_compound This compound cluster_targets Potential Biological Targets cluster_outcomes Resulting Biological Activities Compound Compound CYP51 Fungal CYP51 Compound->CYP51 Inhibition GlcN6P Bacterial GlcN-6-P Synthase Compound->GlcN6P Inhibition COX2 COX-2 Enzyme Compound->COX2 Inhibition Kinases Cellular Kinases Compound->Kinases Inhibition FreeRadicals Free Radicals Compound->FreeRadicals Scavenging Antifungal Antifungal CYP51->Antifungal Antibacterial Antibacterial GlcN6P->Antibacterial AntiInflammatory Anti-inflammatory COX2->AntiInflammatory Anticancer Anticancer Kinases->Anticancer Antioxidant Antioxidant FreeRadicals->Antioxidant caption Potential Mechanisms of Action

Caption: Potential Mechanisms of Action for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro experiments to characterize the biological activity of this compound.

Protocol 1: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a preliminary assessment of the compound's antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile nutrient broth

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile nutrient broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of the MHA plates with the prepared bacterial inoculum.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.[13]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations, the positive control, and the negative control into separate wells.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][15]

Materials:

  • RPMI-1640 medium

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Fluconazole)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension and adjust the concentration as per CLSI guidelines (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[15]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and positive control in the 96-well plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control, determined visually or by reading the absorbance.[9]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is used to assess the compound's effect on the metabolic activity of cancer cell lines, providing an indication of its cytotoxic or anti-proliferative potential.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compound to scavenge the stable free radical DPPH.[1][17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound solutions in methanol at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[1][17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[1][17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.[17]

G cluster_antibacterial Antibacterial Assay cluster_antifungal Antifungal Assay cluster_anticancer Anticancer Assay start Start: Prepare Compound Stock Solution in DMSO ab1 Prepare Bacterial Inoculum start->ab1 af1 Prepare Fungal Inoculum start->af1 ac1 Seed Cancer Cells in 96-well Plate start->ac1 ab2 Inoculate MHA Plate ab1->ab2 ab3 Create Wells & Add Compound ab2->ab3 ab4 Incubate & Measure Zone of Inhibition ab3->ab4 af2 Serial Dilution in 96-well Plate af1->af2 af3 Inoculate Plate af2->af3 af4 Incubate & Determine MIC af3->af4 ac2 Treat with Compound ac1->ac2 ac3 Add MTT & Incubate ac2->ac3 ac4 Solubilize Formazan & Read Absorbance ac3->ac4 caption Experimental Workflow for In Vitro Screening

Caption: General Experimental Workflow for In Vitro Screening.

Data Presentation and Interpretation

Quantitative data from the described assays should be tabulated for clarity and comparison.

Table 1: Hypothetical Antibacterial Activity Data

Concentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
10012 ± 0.58 ± 0.3
20015 ± 0.710 ± 0.4
Positive Control25 ± 1.022 ± 0.8
Negative Control00

Table 2: Hypothetical Antifungal and Anticancer Activity Data

AssayTarget Organism/Cell LineEndpointResult (µg/mL)
AntifungalC. albicansMIC16
AnticancerMCF-7IC5025

Safety and Handling Precautions

As with any chemical substance, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection when handling the compound.[18]

  • Handling: Avoid contact with skin and eyes. Do not inhale dust or fumes. Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a well-ventilated place, with the container tightly closed.[18]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a promising heterocyclic compound with a high potential for a range of biological activities. The protocols detailed in this guide provide a robust framework for the in vitro investigation of its antibacterial, antifungal, anticancer, and antioxidant properties. By understanding its physicochemical characteristics and employing these standardized assays, researchers can effectively explore the therapeutic potential of this molecule.

References

Application Notes & Protocols: 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Building Blocks in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[4][][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[7][8]

The modular nature of PROTACs allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties.[9] A critical aspect of this optimization lies in the selection of the constituent building blocks, particularly the linker and the moieties used for its conjugation. The 1,2,4-triazole scaffold is a well-established privileged structure in medicinal chemistry, known for its metabolic stability, ability to engage in hydrogen bonding, and diverse biological activities.[10][11][12] This application note explores the potential of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol as a novel and versatile building block for the synthesis of PROTACs, providing detailed protocols for its incorporation and the subsequent characterization of the resulting protein degraders.

Physicochemical Properties of this compound

This compound is a commercially available building block with properties that make it an attractive candidate for PROTAC synthesis.[13][14][15]

PropertyValueSource
Molecular Formula C4H7N3S[13]
Molecular Weight 129.19 g/mol [13]
CAS Number 38942-50-6[13]
Appearance White to off-white crystalline powderN/A
Purity ≥98%[13]
Key Reactive Group Thiol (-SH)Inferred from structure

The presence of a reactive thiol group provides a convenient handle for conjugation to linkers through various well-established chemical reactions. The dimethylated triazole core is expected to impart favorable metabolic stability and solubility to the resulting PROTAC.

Synthetic Strategy: Incorporating the Triazole-Thiol Moiety

The thiol group of this compound can be readily functionalized to serve as an attachment point for a linker. A common and efficient method for this is S-alkylation. The following protocol outlines a general procedure for the synthesis of a triazole-linker intermediate.

Experimental Protocol 1: Synthesis of a Triazole-Linker Intermediate

Objective: To conjugate this compound to a bifunctional linker bearing a terminal reactive group for subsequent attachment to a POI or E3 ligase ligand.

Materials:

  • This compound

  • Bifunctional linker (e.g., N-Boc-2-(2-(2-bromoethoxy)ethoxy)ethan-1-amine)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • S-Alkylation:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the bifunctional linker (e.g., N-Boc-2-(2-(2-bromoethoxy)ethoxy)ethan-1-amine) (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at 60 °C for 12-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected triazole-linker intermediate.

  • Boc-Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with DCM (3x) to remove residual TFA.

    • The resulting amine-functionalized triazole-linker is typically used in the next step without further purification.

Rationale: The S-alkylation reaction is a robust and high-yielding method for forming a stable thioether bond.[16][17] The use of a Boc-protected linker allows for selective functionalization, with the Boc group being easily removed under acidic conditions to reveal a primary amine ready for amide coupling.[18]

Synthetic_Workflow Triazole_Thiol This compound Intermediate_1 Boc-Protected Triazole-Linker Triazole_Thiol->Intermediate_1 S-Alkylation (K2CO3, DMF) Linker Boc-Protected Linker (e.g., with a leaving group) Linker->Intermediate_1 Intermediate_2 Amine-Functionalized Triazole-Linker Intermediate_1->Intermediate_2 Boc-Deprotection (TFA, DCM) PROTAC_Building_Block Triazole-Linker-E3 Ligase Ligand Intermediate_2->PROTAC_Building_Block Amide Coupling (HATU, DIPEA) E3_Ligase_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligase_Ligand->PROTAC_Building_Block

Caption: Synthetic workflow for the preparation of a PROTAC building block.

PROTAC Assembly and Characterization

The amine-functionalized triazole-linker can then be coupled to a POI ligand or an E3 ligase ligand containing a carboxylic acid group via standard amide bond formation. The following protocol describes the final assembly of a hypothetical PROTAC.

Experimental Protocol 2: Final PROTAC Assembly

Objective: To couple the triazole-linker intermediate with a POI ligand to form the final PROTAC molecule.

Materials:

  • Amine-functionalized triazole-linker (from Protocol 1)

  • POI ligand with a carboxylic acid handle (e.g., a derivative of a known kinase inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Amide Coupling:

    • To a solution of the POI ligand (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of the amine-functionalized triazole-linker (1.1 eq) in DMF to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude PROTAC by preparative HPLC.

    • Characterize the final product by LC-MS to confirm the molecular weight and by 1H and 13C NMR to confirm the structure.

PROTAC_Assembly cluster_Components PROTAC Components cluster_Complex Ternary Complex Formation POI_Ligand POI Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker Triazole-Thiol Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: Logical workflow of PROTAC action from assembly to degradation.

Characterization of the Final PROTAC

Thorough characterization is essential to validate the identity, purity, and biological activity of the synthesized PROTAC.[19][20][21]

Characterization MethodPurposeExpected Outcome
LC-MS Confirm molecular weight and purityA single major peak with the expected mass-to-charge ratio.[19]
NMR (1H, 13C) Confirm chemical structurePeaks corresponding to all protons and carbons in the PROTAC molecule.
Biophysical Assays (e.g., SPR, ITC) Determine binding affinities to POI and E3 ligaseQuantitative measurement of Kd values for binary and ternary complexes.[20]
Western Blot Assess in-cell protein degradationDose- and time-dependent reduction in the levels of the target protein.
Cell Viability Assays (e.g., MTT, CellTiter-Glo) Evaluate cytotoxicityDetermine the concentration at which the PROTAC affects cell viability.
ProtacID Identify off-target effects and confirm on-target engagementProximity-dependent biotinylation to map the PROTAC's interactome in living cells.[22]

Conclusion and Future Perspectives

This compound represents a promising and versatile building block for the modular synthesis of PROTACs. Its straightforward functionalization via the thiol group, coupled with the inherent stability and favorable physicochemical properties of the triazole scaffold, offers a valuable addition to the PROTAC design toolbox. The protocols outlined in this application note provide a clear and rational framework for the incorporation of this building block into novel protein degraders. Future work should focus on exploring a wider range of linkers and their attachment points on the triazole ring to fully elucidate the structure-activity relationships and unlock the full potential of this scaffold in the development of next-generation targeted protein degradation therapeutics.

References

Application Notes and Protocols for Cell-based Assays Involving 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 4,5-Disubstituted-1,2,4-triazole-3-thiols

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1] Within this class, 4,5-disubstituted-1,2,4-triazole-3-thiols have garnered significant interest due to their demonstrated efficacy as antimicrobial, analgesic, anticancer, anticonvulsant, and anti-inflammatory agents.[2][3] The presence of the thiol group at the 3-position and the disubstitution at the 4 and 5-positions of the triazole ring provide a unique chemical architecture for diverse biological interactions and a handle for further structural modifications.

This guide provides an in-depth exploration of the application of a representative member of this class, 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol , and its analogues in relevant cell-based assays. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug discovery and development endeavors. While specific biological data for the 4,5-dimethyl derivative is limited in publicly available literature, the protocols and principles outlined herein are broadly applicable to the wider class of 4,5-disubstituted-1,2,4-triazole-3-thiols.

I. Foundational Biological Activities and Rationale for Assay Selection

Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol have consistently demonstrated a range of biological effects in preclinical studies. Understanding these activities is crucial for selecting the appropriate cell-based assays to elucidate their mechanism of action and therapeutic potential.

A. Anticancer and Cytotoxic Properties

A significant body of research points to the potent anticancer and cytotoxic effects of 1,2,4-triazole-3-thiol derivatives.[3][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, making cytotoxicity and apoptosis induction key areas of investigation. The rationale for focusing on these assays is to:

  • Quantify the potency of the compound in killing cancer cells.

  • Determine the mechanism of cell death (apoptosis vs. necrosis).

  • Identify the cellular pathways targeted by the compound.

B. Antioxidant Potential

Many 1,2,4-triazole derivatives exhibit significant antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress-related cellular damage.[2] Assays to evaluate antioxidant capacity are therefore valuable in characterizing the complete biological profile of these compounds.

C. Enzyme Inhibition

The structural features of 1,2,4-triazole-3-thiols make them promising candidates for enzyme inhibitors. The thiol group can act as a key interacting moiety within the active site of various enzymes. Therefore, enzyme inhibition assays are pertinent to uncovering specific molecular targets.

II. Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for key cell-based assays to evaluate the biological activities of this compound and its analogues.

A. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

MTT_Workflow start Start: Cancer Cell Line Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (calculate IC50) read->analyze end End analyze->end AnnexinV_Workflow start Start: Cell Culture seed Seed cells in 6-well plate start->seed treat Treat with compound seed->treat harvest Harvest cells (adherent & floating) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Transcription Triazole This compound Triazole->IKK Inhibits? MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF phosphorylates Transcription Gene Transcription (Proliferation, Survival) TF->Transcription Triazole This compound Triazole->Raf Inhibits?

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. The information herein is synthesized from established chemical principles and field-proven insights for the synthesis of analogous 1,2,4-triazole-3-thiol derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, which is typically synthesized via the cyclization of a corresponding thiosemicarbazide derivative.

Issue 1: Low or No Yield of the Desired Product

Question: I am experiencing a very low yield, or in some cases, no formation of this compound. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a common frustration that can often be traced back to several key factors in the reaction sequence. Let's break down the potential culprits and their solutions.

  • Incomplete Formation of the Thiosemicarbazide Intermediate: The initial step, the formation of the N-substituted thiosemicarbazide, is critical.

    • Causality: An incomplete reaction between the hydrazine derivative and the isothiocyanate will naturally lead to a low overall yield. The purity of your starting materials is paramount; aged or impure reagents can significantly hinder the reaction.

    • Solution:

      • Reagent Purity: Ensure you are using high-purity starting materials. If possible, distill or recrystallize your reagents before use.

      • Reaction Conditions: The reaction is often carried out in a suitable solvent like ethanol. Ensure the reaction is stirred for a sufficient duration, typically 2-4 hours, at an appropriate temperature, which may range from room temperature to gentle heating[1]. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended.

  • Inefficient Cyclization: The base-catalyzed cyclization of the thiosemicarbazide to the triazole-thiol is a dehydration reaction that can be sensitive to reaction conditions.

    • Causality: Insufficient base strength or concentration will result in a slow or incomplete reaction. Similarly, inadequate temperature will not provide the necessary activation energy for the cyclization to proceed efficiently.

    • Solution:

      • Base Selection and Concentration: A common and effective base for this cyclization is an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). An 8% aqueous solution is a good starting point[1]. The stoichiometry of the base is also critical; ensure at least one equivalent is used.

      • Temperature and Time: This step typically requires heating under reflux for several hours (usually 3-5 hours)[1]. Again, TLC is an invaluable tool to monitor the disappearance of the starting material and the formation of the product.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of your target compound.

    • Causality: Under harsh basic conditions, hydrolysis of the starting materials or intermediates can occur. Additionally, alternative cyclization pathways can lead to the formation of isomeric impurities, such as 1,3,4-thiadiazole derivatives[2][3].

    • Solution:

      • Controlled Conditions: Avoid excessively high temperatures or prolonged reaction times. Careful monitoring with TLC will help you determine the optimal reaction time to maximize product formation while minimizing byproduct generation.

      • pH Control: During workup, careful acidification is necessary to precipitate the product. Over-acidification can lead to degradation.

Issue 2: Presence of Impurities in the Final Product

Question: My final product of this compound is impure. How can I identify and eliminate these impurities?

Answer: Product purity is essential for subsequent applications. Impurities can arise from unreacted starting materials, side products, or degradation.

  • Identifying Impurities:

    • Spectroscopic Analysis: 1H NMR spectroscopy is a powerful tool for identifying impurities. For instance, the N-H and S-H protons of the 1,2,4-triazole-3-thiol typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of a potential 1,3,4-thiadiazole impurity, which appear in the aromatic region[2][3].

    • Chromatographic Analysis: TLC and High-Performance Liquid Chromatography (HPLC) are excellent for assessing purity and can help in developing a purification strategy.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol or ethanol-water mixtures are often good starting points for this class of compounds[4][5].

    • Acid-Base Extraction: Since the triazole-thiol is acidic, it can be dissolved in a basic aqueous solution and then precipitated by acidification. This can be an effective way to remove non-acidic impurities.

    • Column Chromatography: If recrystallization is not effective, column chromatography using silica gel can be employed to separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established route involves a two-step process:

  • Formation of the Thiosemicarbazide Intermediate: Reaction of a corresponding hydrazine with an isothiocyanate.

  • Cyclization: Base-catalyzed intramolecular cyclization of the resulting thiosemicarbazide to form the 1,2,4-triazole-3-thiol ring[6].

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q3: What is the role of the base in the cyclization step?

A3: The base acts as a catalyst to facilitate the intramolecular cyclization, which is a dehydration reaction. It deprotonates the appropriate nitrogen atom, initiating the nucleophilic attack to form the triazole ring.

Q4: Are there any alternative synthetic methods?

A4: Yes, other methods exist for the synthesis of 1,2,4-triazole-3-thiols. One such method involves the reaction of thiocarbohydrazide with a carboxylic acid or its derivative[7]. Another approach is the reaction of hydrazides with isothiocyanates[2]. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring.

Q5: What are the typical spectroscopic signatures I should look for to confirm the structure of this compound?

A5:

  • 1H NMR: You would expect to see signals corresponding to the two methyl groups. A key feature is the broad singlet for the SH proton, which is often found downfield (around 13-14 ppm) and can exchange with D2O[4][5][8]. The NH proton of the triazole ring also appears as a broad singlet in a similar region.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-3200 cm-1), C=N stretching (around 1600 cm-1), and a weak S-H stretching band (around 2600-2550 cm-1)[4][5].

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C4H7N3S, MW: 129.18 g/mol ).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of analogous compounds[4][6].

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate hydrazine derivative (1 equivalent) in a suitable solvent such as ethanol.

  • To this solution, add the corresponding isothiocyanate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The thiosemicarbazide intermediate may precipitate out. If so, filter the solid, wash it with cold ethanol, and dry it. If it does not precipitate, the solvent can be removed under reduced pressure.

Step 2: Cyclization to this compound

  • Place the crude thiosemicarbazide intermediate (1 equivalent) in a round-bottom flask.

  • Add an 8% aqueous solution of sodium hydroxide (sufficient to dissolve the solid and act as a catalyst).

  • Heat the mixture under reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 5-6.

  • The product will precipitate out of the solution.

  • Filter the solid, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified this compound.

Data Presentation

ParameterRecommended ConditionReference
Thiosemicarbazide Formation
SolventEthanol[1]
TemperatureRoom Temperature to gentle heating[1]
Time2-4 hours[1]
Cyclization
Base8% aq. NaOH or KOH[1]
TemperatureReflux[1]
Time3-5 hours[1]
Workup
pH for precipitation~5-6[4]
Purification
MethodRecrystallization[4][5]
SolventEthanol or Ethanol/Water[4][5]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization Hydrazine Derivative Hydrazine Derivative Reaction Reaction in Ethanol Hydrazine Derivative->Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Reaction Thiosemicarbazide Thiosemicarbazide Reaction->Thiosemicarbazide Cyclization_Reaction Reflux Thiosemicarbazide->Cyclization_Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Cyclization_Reaction Product_Precipitation Acidification & Precipitation Cyclization_Reaction->Product_Precipitation Final_Product 4,5-Dimethyl-4H-1,2,4- triazole-3-thiol Product_Precipitation->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Intermediate Check Thiosemicarbazide Formation (TLC) Start->Check_Intermediate Incomplete_Intermediate Incomplete Reaction Check_Intermediate->Incomplete_Intermediate Problem Found Improve_Intermediate Optimize Step 1: - Purer Reagents - Adjust Time/Temp Incomplete_Intermediate->Improve_Intermediate Yes Check_Cyclization Check Cyclization Step (TLC) Incomplete_Intermediate->Check_Cyclization No End Improved Yield Improve_Intermediate->End Incomplete_Cyclization Incomplete Cyclization Check_Cyclization->Incomplete_Cyclization Problem Found Improve_Cyclization Optimize Step 2: - Stronger/More Base - Ensure Reflux Temp - Adjust Time Incomplete_Cyclization->Improve_Cyclization Yes Check_Side_Reactions Suspect Side Reactions? Incomplete_Cyclization->Check_Side_Reactions No Improve_Cyclization->End Control_Conditions Control Conditions: - Avoid Harsh Base/Temp - Monitor with TLC Check_Side_Reactions->Control_Conditions Yes Check_Side_Reactions->End No Control_Conditions->End

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol (CAS No. 38942-50-6). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and data from analogous structures. Our goal is to empower you to overcome common purification challenges, ensuring the high purity required for downstream applications.

Compound Profile: this compound

A foundational understanding of the compound's physical properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₄H₇N₃S[1][2]
Molecular Weight 129.18 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Melting Point ~210 °C (recrystallized from ethanol)[2]
Solubility Soluble in water.[3][4] Analogous compounds are soluble in acetone and can be recrystallized from ethanol or DMSO/water mixtures.[5]
pKa 9.80 ± 0.20 (Predicted)[2]
Tautomerism Exists in thiol-thione equilibrium, with the thione form often predominating.[6][7]

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Question 1: My crude product is an off-color (yellow/brown) solid. How can I obtain a pure white product?

Answer: Discoloration typically arises from high-molecular-weight, colored impurities or degradation products from the synthesis.

  • Causality: The synthesis of the triazole ring often involves heat and strong reagents, which can generate polymeric or oxidized side products. These are often present in trace amounts but can impart significant color.

  • Recommended Solution: The most effective method is recrystallization with the addition of activated charcoal.

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Caution: Add charcoal to the hot solution carefully to avoid bumping.

    • Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Self-Validation: The filtrate after charcoal treatment should be colorless. The resulting crystals should be significantly lighter in color, ideally white. Check the purity via TLC or melting point analysis.

Question 2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent system.

  • Causality: This is common when the boiling point of the chosen solvent is too high or if the crude product contains significant impurities, which can cause melting point depression.

  • Troubleshooting Steps:

    • Lower the Cooling Temperature: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate promotes the formation of stable crystal nuclei.

    • Change Solvent System: Your current solvent is likely too good a solvent. Add a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate and then allow it to cool slowly. For this compound, if you are using ethanol, water is an excellent anti-solvent.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Purity & Analysis Issues

Question 3: My post-purification ¹H NMR spectrum looks clean, but the melting point is broad and lower than the reported 210 °C. Why?

Answer: This discrepancy often points to one of two issues: the presence of solvent trapped in the crystal lattice or the existence of tautomers.

  • Causality & Explanation:

    • Residual Solvent: Solvents like DMSO or DMF, if used in recrystallization, are high-boiling and can become trapped within the crystals. Even small amounts can act as an impurity, leading to melting point depression.

    • Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiols exist as an equilibrium between the thiol (-SH) and thione (C=S, -NH) forms.[7] While this equilibrium is rapid in solution and may not be obvious by NMR, the solid state might contain a mixture of tautomers, which can disrupt the crystal lattice and broaden the melting point. Spectroscopic techniques like FT-IR or specialized mass spectrometry can help differentiate these forms.[6]

  • Recommended Actions:

    • Drying: Dry the sample thoroughly under a high vacuum, possibly with gentle heating (e.g., 50-60 °C), for several hours to remove any residual solvent.

    • Analytical Confirmation: Use FT-IR to look for characteristic bands. A broad band around 2550-2775 cm⁻¹ suggests the S-H stretch of the thiol form, while a strong C=S stretch around 1190-1290 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹ indicate the thione form.[7][8]

Question 4: I am developing an HPLC or GC-MS method for this compound, but I'm getting poor peak shape or low response. How can I improve this?

Answer: The polar and potentially chelating nature of the triazole-thiol moiety can lead to challenging chromatography.

  • Expert Insights:

    • GC-MS: The polarity of 1,2,4-triazole derivatives can lead to poor peak shape and response on standard non-polar GC columns.[9] The thiol group can also interact with active sites in the injector or column. Derivatization (e.g., S-alkylation) might be necessary for robust GC analysis.

    • HPLC (Reversed-Phase): Poor peak shape (tailing) is often due to the interaction of the basic nitrogen atoms or the acidic thiol group with residual silanols on the silica support of a C18 column.

  • Optimization Strategies:

    • Mobile Phase Modifier: For HPLC, add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% ammonia or triethylamine) to the mobile phase. This will ensure the analyte is in a single ionic state (either protonated or deprotonated), minimizing secondary interactions with the column and sharpening the peak.

    • Column Choice: Use a high-purity, end-capped C18 column or consider a different stationary phase, such as a polar-embedded or phenyl-hexyl column, which can offer alternative selectivity.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram outlines the general decision-making process for purifying crude this compound.

G cluster_input cluster_analysis cluster_decision cluster_purification cluster_output crude Crude Product (From Synthesis) tlc Purity Check (TLC, MP, NMR) crude->tlc decision Purity Acceptable? tlc->decision recryst Recrystallization (Primary Method) decision->recryst No (Minor Impurities) acidbase Acid-Base Extraction (For Neutral Impurities) decision->acidbase No (Suspected Neutral Impurities) chrom Column Chromatography (Difficult Separations) decision->chrom No (Multiple, Similar Impurities) pure Pure Product (>98%) decision->pure Yes recryst->tlc waste Collect Impurities recryst->waste acidbase->recryst acidbase->waste chrom->tlc chrom->waste

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization from Ethanol/Water

This is the most common and effective method for purifying many triazole-thiol derivatives.[5][8]

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 20-30 mL) and heat the mixture to boiling (using a hot plate with a stirrer) until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (e.g., 100 mg). Return the flask to the heat and gently boil for 5 minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration to remove it. Preheat a funnel and a new flask to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight.

  • Quality Control: Check the melting point. A sharp melting point around 210 °C indicates high purity.[2] Assess purity by TLC (e.g., using 10% Methanol in Dichloromethane as the mobile phase).

Protocol 2: Purification via Acid-Base Extraction

This technique is excellent for removing non-acidic (neutral) organic impurities. The thiol group's acidic proton (pKa ≈ 9.8) allows for its selective extraction into a basic aqueous phase.[2]

G cluster_layers Phase Separation start Crude Product (dissolved in Ethyl Acetate) step1 Add 1M NaOH (aq) Shake in Separatory Funnel start->step1 step2 Separate Layers step1->step2 aq Aqueous Layer (Contains Sodium Thiolate Salt) step4 Combine Aqueous Layers aq->step4 org Organic Layer (Contains Neutral Impurities) step3 Wash Organic Layer (with 1M NaOH) org->step3 step2->aq step2->org waste Discard Organic Layer step3->waste step5 Acidify Aqueous Layer (with conc. HCl to pH ~3-4) step4->step5 step6 Precipitate Forms step5->step6 step7 Filter, Wash with Water, Dry step6->step7 final Purified Product step7->final

Caption: Logical flow of the acid-base extraction purification protocol.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M sodium hydroxide (NaOH) aqueous solution.

  • Separation: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated triazole-thiolate salt will move into the aqueous layer, while neutral impurities remain in the organic (EtOAc) layer.

  • Isolation of Aqueous Phase: Drain the lower aqueous layer into a clean flask. For best results, re-extract the organic layer with a fresh portion of 1M NaOH and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ≈ 3-4, check with pH paper). The protonated, neutral product will precipitate out of the solution.

  • Collection: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under a high vacuum.

  • Quality Control: This product may require a subsequent recrystallization (Protocol 1) to achieve the highest purity.

References

Technical Support Center: Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. The following sections provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Probable CauseRecommended Solution
Incorrect pH for Cyclization The formation of the 1,2,4-triazole ring via the cyclization of the thiosemicarbazide intermediate is highly dependent on the reaction pH. Alkaline conditions (e.g., using NaOH or KOH) are crucial for favoring the intramolecular cyclization to the desired triazole.[1][2] Acidic conditions, conversely, can promote the formation of 1,3,4-thiadiazole isomers.[3][4] Action: Carefully monitor and maintain an alkaline pH throughout the cyclization step.
Incomplete Reaction The cyclization reaction may require sufficient time and temperature to proceed to completion. Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider increasing the reaction time or temperature incrementally.
Decomposition of Reactants or Product Thiosemicarbazide precursors can be susceptible to decomposition at elevated temperatures.[1] Action: If you suspect decomposition (e.g., charring or significant color change), attempt the reaction at a lower temperature for a longer duration.
Poor Quality of Starting Materials Impurities in the starting materials, such as the hydrazide or isothiocyanate, can interfere with the reaction and lead to the formation of side products. Action: Ensure the purity of your starting materials. Recrystallize or re-distill them if necessary.

Issue 2: Presence of Significant Impurities or Byproducts in the Crude Product

Probable CauseRecommended Solution
Formation of 1,3,4-Thiadiazole Isomer As mentioned, acidic conditions can favor the formation of the 5-amino-1,3,4-thiadiazole isomer.[3][4] This is a common byproduct if the pH is not adequately controlled. Action: Strictly maintain alkaline conditions during the cyclization. Purification can be achieved by fractional crystallization or column chromatography, as the polarity of the two isomers is typically different.
Unreacted Thiosemicarbazide Intermediate Incomplete cyclization will result in the presence of the open-chain thiosemicarbazide precursor in your crude product. Action: Ensure sufficient reaction time and temperature for complete cyclization. Monitor via TLC. If the issue persists, consider a stronger base or a higher reaction temperature.
Oxidation of the Thiol Group The thiol group in the final product can be susceptible to oxidation, leading to the formation of disulfide byproducts, especially during workup and storage. Action: Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product in a cool, dark place, and consider adding a small amount of an antioxidant.

Issue 3: Difficulty in Product Purification and Isolation

Probable CauseRecommended Solution
Product is Highly Soluble in the Reaction Solvent If the product is highly soluble in the solvent used for the reaction and workup, precipitation and filtration will be inefficient. Action: After acidification to precipitate the product, cool the mixture in an ice bath to maximize precipitation. If solubility is still an issue, carefully evaporate the solvent under reduced pressure and attempt to recrystallize the residue from a different solvent system.
Formation of an Emulsion During Extraction During the aqueous workup, the formation of a stable emulsion can make phase separation difficult. Action: Add a small amount of a saturated brine solution to help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Co-precipitation of Byproducts Impurities, particularly isomeric byproducts, may co-precipitate with the desired product upon acidification. Action: Recrystallization is the most effective method for purification. Experiment with different solvent systems to find one that selectively dissolves the impurities while leaving the desired product to crystallize. Common solvents for recrystallization of triazole-thiols include ethanol and ethanol-water mixtures.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[2][6][7] This thiosemicarbazide intermediate is typically prepared by reacting a suitable hydrazide with an isothiocyanate.[6][7]

Q2: How can I confirm the structure of my final product and differentiate it from potential byproducts?

A2: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is crucial. A key feature for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the presence of a low-field signal (typically >13 ppm) corresponding to the SH proton.[2][8] The signals for the methyl groups at the 4 and 5 positions should also be present in the expected regions. The amino proton of the potential 1,3,4-thiadiazole byproduct will appear in a different region, often around 7-8 ppm.[8]

  • ¹³C NMR: This will show the characteristic chemical shifts for the carbon atoms in the triazole ring and the C=S group.

  • FT-IR: Look for characteristic absorption bands for N-H, S-H (often weak), C=N, and C=S stretching vibrations.[2]

  • Mass Spectrometry: This will confirm the molecular weight of your synthesized compound.

Q3: What is the mechanism of the base-catalyzed cyclization?

A3: The base deprotonates the most acidic proton of the thiosemicarbazide intermediate, which is typically one of the amide protons. The resulting anion then acts as a nucleophile, attacking the carbon of the thioamide group. This is followed by an intramolecular cyclization and subsequent dehydration (loss of a water molecule) to form the stable 1,2,4-triazole ring.

Q4: Can I use a different base for the cyclization reaction?

A4: Yes, while sodium hydroxide and potassium hydroxide are commonly used, other bases like sodium carbonate or potassium carbonate can also be effective. The choice of base may influence the reaction rate and yield, and some optimization may be required for your specific substrate.

Visualizing the Synthesis and Potential Pitfalls

To aid in understanding the synthetic process, the following diagrams illustrate the general reaction workflow and the competing pathways that can lead to byproduct formation.

Synthesis_Workflow Hydrazide Substituted Hydrazide Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide Hydrazide->Thiosemicarbazide Reaction Isothiocyanate Substituted Isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Alkaline Cyclization

Caption: General workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Competing_Pathways cluster_conditions Reaction Conditions Alkaline Alkaline (e.g., NaOH) Triazole Desired Product: 1,2,4-Triazole-3-thiol Alkaline->Triazole Favors Acidic Acidic (e.g., H₂SO₄) Thiadiazole Byproduct: 1,3,4-Thiadiazole Acidic->Thiadiazole Favors Thiosemicarbazide Thiosemicarbazide Intermediate Thiosemicarbazide->Triazole Thiosemicarbazide->Thiadiazole

Caption: Competing cyclization pathways of the thiosemicarbazide intermediate under different pH conditions.

Exemplary Experimental Protocol

The following is a representative protocol for the synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, which can be adapted for this compound with the appropriate starting materials.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve the substituted hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add the substituted isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The thiosemicarbazide intermediate will often precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to the 1,2,4-Triazole-3-thiol

  • Suspend the dried thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[9]

  • Reflux the mixture for 3-6 hours. The solution should become clear as the reaction progresses.[9]

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Carefully acidify the cooled solution with a dilute acid (e.g., hydrochloric acid) to a pH of 3-4.[9]

  • The desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol will precipitate as a solid.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[2]

References

Technical Support Center: Navigating the Scale-Up of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient synthesis process.

Section 1: Synthesis & Reaction Control

The synthesis of this compound typically proceeds through the base-catalyzed cyclization of an N-acylthiosemicarbazide intermediate. While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction kinetics, heat management, and potential side reactions.

Q1: We are observing inconsistent reaction times and the formation of an unknown impurity during the scale-up of our synthesis. What could be the cause?

A1: Inconsistent reaction times and impurity formation during scale-up often point to issues with mixing and temperature control . The cyclization of the thiosemicarbazide intermediate is an exothermic process. On a larger scale, inefficient heat dissipation can lead to localized "hot spots" where the temperature is significantly higher than the bulk reaction mixture. These hot spots can accelerate the degradation of starting materials or the desired product, leading to impurity formation.

Furthermore, inadequate mixing can result in non-uniform concentrations of the base catalyst, leading to variable reaction rates throughout the vessel. This can cause some portions of the reaction to complete while others lag behind, contributing to inconsistent overall reaction times and potentially favoring side reactions.

Troubleshooting Steps:

  • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing and prevent stratification of reactants.

  • Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature to get an accurate reading of the reaction's progress.

  • Controlled Addition of Base: Instead of adding the base all at once, consider a controlled, slow addition to manage the exotherm.

  • Consider a Different Base: While sodium or potassium hydroxide are commonly used, exploring milder bases like potassium carbonate might offer better control over the reaction rate and exotherm.[1][2]

Q2: What are the most likely side products in this reaction, and how can we minimize their formation?

A2: The primary competing reaction during the cyclization of the N-acylthiosemicarbazide is the formation of the isomeric 1,3,4-thiadiazole derivative . This is particularly favored under acidic conditions.[3] While the synthesis of 1,2,4-triazoles is typically conducted in a basic medium, localized areas of lower pH due to poor mixing during the initial stages could potentially lead to the formation of this impurity.

Another possibility is the hydrolysis of the thiosemicarbazide intermediate back to the starting hydrazide and isothiocyanate, especially if the reaction is heated for an extended period in the presence of a strong base.

Minimization Strategies:

  • Strict pH Control: Ensure a consistently basic environment throughout the reaction. Online pH monitoring can be beneficial for larger-scale reactions.

  • Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material and the formation of the product and any side products. This will help in determining the optimal reaction endpoint and avoiding prolonged heating.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.

G cluster_0 Reaction Pathways Intermediate N-Acylthiosemicarbazide Product This compound Intermediate->Product Base (e.g., NaOH) Desired Pathway Side_Product 1,3,4-Thiadiazole Intermediate->Side_Product Acidic Conditions (Undesired)

Caption: Desired vs. undesired reaction pathways.

Section 2: Work-up & Purification

The isolation and purification of this compound are critical steps that can significantly impact the final product's purity, yield, and physical properties.

Q3: We are experiencing inconsistent crystal formation and difficulties with filtration during product isolation. What should we investigate?

A3: These issues often stem from uncontrolled precipitation and potential polymorphism . Triazole derivatives are known to exhibit polymorphism, where the compound can crystallize in different solid-state forms with varying physical properties like solubility, melting point, and stability.[4][5] Rapidly crashing the product out of solution by adding a large volume of acid can lead to the formation of fine, difficult-to-filter particles and potentially a mixture of polymorphs.

Troubleshooting Protocol for Controlled Crystallization:

  • Cooling Profile: After the reaction is complete, cool the reaction mixture to a defined temperature before beginning acidification.

  • Slow Acidification: Add the acid (e.g., acetic acid or dilute HCl) slowly and at a controlled rate to maintain a consistent pH and temperature.

  • Seeding: Consider adding a small amount of pure, crystalline product (a seed crystal) to the solution to encourage the growth of the desired crystal form.

  • Aging: Allow the slurry to stir for a defined period after precipitation is complete to allow for crystal growth and potential conversion to a more stable polymorphic form.

  • Solvent Selection for Recrystallization: If recrystallization is necessary, carefully screen different solvents and solvent mixtures to identify conditions that consistently produce the desired crystal form. Ethanol is a common choice for this class of compounds.[1]

ParameterLaboratory ScaleScale-Up Consideration
Cooling Rapid cooling in an ice bathGradual cooling with jacket control
Precipitation Rapid addition of acidSlow, controlled addition of acid
Filtration Buchner funnelNutsche filter dryer
Drying Vacuum ovenAgitated vacuum dryer

Table 1: Comparison of laboratory and scale-up work-up parameters.

Section 3: Safety & Handling

Scaling up any chemical process requires a thorough evaluation of the associated safety hazards. The synthesis of this compound involves materials and reaction conditions that need careful management.

Q4: What are the primary safety concerns with the precursors and the reaction itself?

A4: The main precursors for this synthesis, thiosemicarbazide and methyl isothiocyanate , present notable hazards.

  • Thiosemicarbazide: This is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection to avoid dust inhalation.[6]

  • Methyl Isothiocyanate: This is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Exothermic Reaction: As previously mentioned, the cyclization reaction is exothermic. On a large scale, a runaway reaction is a serious concern. A thorough process safety review, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC), is highly recommended to understand the thermal profile of the reaction.

Safe Operating Procedures for Scale-Up:

  • Engineering Controls: Use closed systems for transfers of hazardous materials to minimize exposure.

  • Emergency Planning: Ensure that appropriate spill kits and emergency procedures are in place.

  • Thermal Management: The reactor should have a reliable cooling system and a temperature monitoring system with alarms.

  • Waste Disposal: The reaction will generate waste streams that need to be handled and disposed of in accordance with local regulations.

G cluster_main Scale-Up Safety Workflow Start Process Hazard Analysis Precursors Review Precursor MSDS (Thiosemicarbazide, Methyl Isothiocyanate) Start->Precursors Reaction Calorimetry Studies (DSC) Characterize Exotherm Start->Reaction PPE Define Required PPE Precursors->PPE Controls Implement Engineering Controls (Closed System, Ventilation) Reaction->Controls Procedure Develop Detailed SOPs Controls->Procedure PPE->Procedure Training Train Personnel Procedure->Training End Execute Synthesis Training->End

Caption: A workflow for ensuring safety during scale-up.

Section 4: Process Optimization & Green Chemistry

Modern chemical manufacturing places a strong emphasis on developing sustainable and efficient processes.

Q5: How can we make the synthesis of this compound "greener" and more efficient?

A5: Several principles of green chemistry can be applied to this synthesis.

  • Solvent Selection: While the reaction is often performed in alcohols or water, a thorough evaluation of greener solvent alternatives should be conducted. For purification, minimizing solvent usage through controlled crystallization is key.

  • Atom Economy: The synthesis of 1,2,4-triazoles via thiosemicarbazide cyclization generally has good atom economy, as the main byproduct is water.

  • Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption for triazole synthesis.[7] While direct scale-up of microwave reactors can be challenging, the principles learned from microwave optimization (e.g., higher temperatures for shorter times) can sometimes be translated to conventional reactors with good heat transfer capabilities.

  • Waste Reduction: The primary waste stream is likely the aqueous filtrate after product isolation. Depending on the base and acid used, this will be a salt solution. Neutralization and proper disposal are necessary. Optimizing the reaction to maximize yield will reduce the amount of waste generated per kilogram of product.

References

Technical Support Center: Optimizing the Purity of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) concerning the purification of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol (CAS No. 38942-50-6) to ensure the high purity required for reliable and reproducible biological assays.

Introduction: The Critical Role of Purity in Biological Assays

This compound is a member of the 1,2,4-triazole class of heterocyclic compounds, which are prominent in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The reliability of data from biological assays is directly contingent on the purity of the test compound. Even minor impurities can lead to erroneous results, either by exhibiting their own biological activity, interfering with the assay's detection method, or inhibiting the activity of the target compound. This guide will walk you through common purification challenges and provide robust protocols to enhance the purity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of a substituted thiosemicarbazide.[2] Therefore, common impurities may include:

  • Unreacted starting materials: Such as the corresponding substituted thiosemicarbazide.

  • Side-products from the cyclization reaction: Incomplete cyclization or alternative reaction pathways can lead to various side-products.

  • Reagents from the workup: Residual acids or bases used during the isolation of the product.

  • Solvents: Trapped solvent molecules from the reaction or initial purification steps.

Q2: My compound has a persistent color, even after initial purification. What could be the cause?

A2: A persistent color can be due to several factors:

  • Oxidized species: Thiols can be susceptible to oxidation, which can form colored disulfide byproducts.

  • Trace metal impurities: If metal catalysts or reagents were used in the synthesis, trace amounts can remain and form colored complexes.

  • Highly conjugated impurities: Even small amounts of impurities with extensive electronic conjugation can impart color to the sample.

Q3: I'm observing low or inconsistent activity in my biological assay. Could this be a purity issue?

A3: Absolutely. Inconsistent biological activity is a classic indicator of purity problems. Potential causes include:

  • Presence of an inhibitor: An impurity could be inhibiting the biological target or interfering with the assay's enzymatic cascade.

  • Variable purity between batches: If you are using different batches of the compound, variations in purity can lead to inconsistent results.

  • Degradation of the compound: this compound may degrade under certain storage or assay conditions (e.g., prolonged exposure to acidic or basic buffers, light, or elevated temperatures). While the 1,2,4-triazole ring is generally stable, the thiol group can be reactive.[3]

Q4: My purified compound shows a broad melting point range. What does this indicate?

A4: A sharp melting point is a good indicator of high purity for a crystalline solid. A broad melting point range strongly suggests the presence of impurities, which disrupt the crystal lattice of the pure compound.[4]

Q5: How can I assess the purity of my this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired compound and detect the presence of organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify the purity of your sample and detect non-volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification.

Troubleshooting and Purification Protocols

Issue 1: Low Purity After Initial Synthesis and Workup

If your initial crude product is of low purity, a systematic purification strategy is necessary. The choice of method will depend on the nature of the impurities.

Caption: A decision-making workflow for the purification of this compound.

Method 1: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 1,2,4-triazole-3-thiol derivatives, ethanol or ethanol/water mixtures are often good starting points.[5][6][7] Test small amounts of your crude product in various solvents to find the optimal one.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
Oily precipitate forms instead of crystals The compound may be "oiling out" if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
Poor recovery of the compound The compound is too soluble in the chosen solvent even at low temperatures.Try a different solvent or a mixed-solvent system.
Method 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8]

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable eluent system. A good starting point for moderately polar compounds is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor separation of compounds The chosen eluent is too polar or not polar enough.Adjust the polarity of the eluent based on your TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.
Compound is stuck on the column The compound is too polar for the chosen eluent system.Increase the polarity of the eluent.
Cracked or channeled column Improper packing of the column.Ensure the silica gel is packed uniformly and is not allowed to run dry.
Method 3: Acid-Base Extraction

The thiol group of this compound is weakly acidic, which allows for purification using acid-base extraction to remove neutral or basic impurities.

AcidBaseExtraction start Crude Product in Organic Solvent add_base Extract with aq. NaOH start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer (Neutral/Basic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Sodium Salt of Product) separate1->aqueous1 acidify Acidify with aq. HCl aqueous1->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter and Dry precipitate->filter final_product Pure Product filter->final_product

Caption: Workflow for the purification of this compound via acid-base extraction.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1M NaOH). The acidic thiol will be deprotonated to form a water-soluble salt, which will move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with an acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Preparing for Biological Assays

Solubility Considerations:

4,5-disubstituted-4H-1,2,4-triazole-3-thiols often have poor aqueous solubility.[9]

  • DMSO as a Stock Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, the final concentration of DMSO in the assay should typically be kept below 1% to avoid solvent-induced artifacts.[9]

  • Precipitation upon Dilution: When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound may precipitate if its solubility limit is exceeded. It is crucial to determine the maximum soluble concentration in the final assay buffer.

Stability in Assay Buffers:

  • pH Effects: While the triazole ring is relatively stable, prolonged incubation in highly acidic or basic buffers can lead to degradation. It is advisable to prepare fresh solutions for each experiment.[3]

  • Thiol Reactivity: The thiol group can be reactive and may interact with components of the assay medium or other compounds.

Summary of Purity Assessment and Acceptance Criteria

Analytical TechniqueParameterAcceptance Criteria for High Purity
¹H NMR Signal integration and absence of impurity peaksConforms to the expected structure with no significant impurity peaks.
HPLC Peak area percentage≥98%
Mass Spectrometry Molecular ion peakCorrect m/z observed.
Melting Point RangeSharp, narrow range (e.g., within 2°C).

By following these guidelines, researchers can confidently improve the purity of their this compound, leading to more reliable and reproducible results in their biological assays.

References

Technical Support Center: 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol (CAS: 38942-50-6)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol. This resource is designed for our valued partners in research, science, and drug development. The 1,2,4-triazole-3-thiol scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including potential antifungal and anticancer properties.[1][2] This guide provides practical, field-tested advice to ensure the safe and effective use of this compound in your laboratory workflows.

Section 1: Core Chemical & Physical Properties

A quick-reference summary of the key specifications for this compound.

PropertyValueSource(s)
CAS Number 38942-50-6[3][4][5][6]
Molecular Formula C₄H₇N₃S[5][6][7]
Molecular Weight 129.18 g/mol [5][6]
Appearance White to off-white solid powder[3][8]
Melting Point ~210 °C[7][8]
Purity ≥98%[3][5]
Storage Temperature Room Temperature, in a dry, inert atmosphere[5][7][8]
Solubility Soluble in water; Soluble in organic solvents like DMSO for assays[3][4][9]
Key Synonyms 3,4-Dimethyl-4H-1,2,4-triazole-5-thiol; 4,5-Dimethyl-3-mercapto-4H-1,2,4-triazole[7][8]

Section 2: Frequently Asked Questions (FAQs)

Direct answers to common questions encountered during the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound? A: For long-term stability, the solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[10][11][12] Several suppliers indicate that storage at room temperature is acceptable.[5][7] To prevent slow oxidation or reaction with atmospheric moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[7][8]

Q2: What are the primary safety hazards I should be aware of? A: This chemical is classified as harmful if swallowed and causes skin and serious eye irritation.[8][11][13] It may also cause respiratory irritation upon inhalation of dust particles.[8] A notable characteristic is its unpleasant smell or stench.[7][14]

Q3: What specific Personal Protective Equipment (PPE) is required when handling this compound? A: Due to the identified hazards, a comprehensive PPE protocol is mandatory. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[10][11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them prior to use.[11]

  • Skin Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[10]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[10][12] If dust generation is unavoidable, a NIOSH-approved respirator is required.

Q4: I need to prepare a solution for a biological assay. What is the recommended solvent and procedure? A: For many biological applications, Dimethyl Sulfoxide (DMSO) is an effective solvent.[9] While the compound has some water solubility, DMSO is often preferred for creating high-concentration stock solutions.[3][4] Refer to Section 4: Experimental Protocols for a detailed step-by-step guide on preparing a stock solution.

Q5: How stable is this compound once in solution? Can I store it in an acidic buffer for my experiment? A: While the 4H-1,2,4-triazole ring is generally stable, long-term storage in solution, particularly under acidic conditions, is not recommended.[15] The thiol group exists in tautomeric equilibrium with the thione form, which can influence reactivity.[15] Prolonged exposure to acidic buffers (even pH 3-6) can lead to slow degradation over time, which may manifest as new peaks in your analytical chromatograms (e.g., HPLC).[15] Causality: Protonation of the ring's nitrogen atoms can make the structure susceptible to nucleophilic attack by water, potentially leading to hydrolysis and ring-opening under harsh conditions.[15] For consistent results, it is highly recommended to prepare solutions fresh for each experiment.[15]

Q6: How should I dispose of waste containing this compound? A: All waste, including unused product and contaminated containers, must be treated as hazardous chemical waste.[12] Disposal should be conducted through a licensed and approved waste disposal plant.[11][14][16] Do not allow the chemical to enter drains, soil, or waterways.[10][16] Always consult your institution's EHS guidelines and local regulations for compliant disposal.[12]

Section 3: Troubleshooting Guide

Addressing specific issues that may arise during experimentation.

IssuePotential Cause(s)Recommended Solution(s)
Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a solution over time. Chemical Degradation: The compound is likely degrading in your solution. This is accelerated by acidic conditions, elevated temperatures, or prolonged storage.[15]1. Prepare Fresh Solutions: The most reliable solution is to prepare the compound fresh before each experiment.[15]2. Optimize Storage: If short-term storage is necessary, store the solution at low temperatures (2-8°C or -20°C) and protect it from light.[15]3. Buffer Selection: Use a neutral or slightly basic buffer if your experimental design allows.
Low or inconsistent yield after an acidic workup or precipitation step. Acid-Induced Degradation: While the compound shows good short-term stability in mild acid, prolonged exposure or the use of strong acids at elevated temperatures during workup can cause degradation and loss of product.[15]1. Minimize Exposure Time: Perform the acidification and filtration steps as quickly as possible.2. Control Temperature: Keep the solution cooled in an ice bath during the entire acidification process.[15]3. Use Weaker Acid: If the protocol permits, consider using a weaker acid like acetic acid for precipitation.[15]4. Analyze Filtrate: Check the acidic filtrate by LC-MS to see if the product remains dissolved or if degradation products are present.[15]
Inconsistent or poor results in cell-based or enzymatic assays. 1. Solubility Issues: The compound may not be fully dissolved, leading to an inaccurate concentration in the assay.2. Reactivity with Media: The thiol group (-SH) can be reactive. It may interact with components in your cell culture media or assay buffer, reducing its effective concentration.1. Confirm Dissolution: Visually inspect your stock solution for any particulate matter. Briefly sonicate if necessary to ensure complete dissolution.2. Prepare Fresh Dilutions: Prepare working dilutions from your stock solution immediately before adding to the assay.3. Run Controls: Include appropriate vehicle controls (e.g., DMSO alone) and positive/negative controls to validate assay performance.

Section 4: Experimental Protocol

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standardized method for preparing a stock solution suitable for most biological research applications. The principle is to ensure complete and accurate dissolution for reproducible downstream experiments.

Materials:

  • This compound (MW: 129.18 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask or microcentrifuge tube

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weighing Preparation: Tare a clean, dry weighing vessel (e.g., a glass vial or weigh boat) on an analytical balance.

  • Weighing the Compound: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock, weigh 1.29 mg.

    • Rationale: Accurate weighing is critical for achieving the target concentration. Working with a slightly larger volume (e.g., 5 mL) can reduce the impact of weighing errors.

  • Transfer: Transfer the weighed solid into the appropriate sterile volumetric vessel (e.g., a 1.5 mL microcentrifuge tube for a 1 mL prep).

  • Solvent Addition: Add approximately 80% of the final required volume of DMSO to the vessel.

    • Rationale: Adding solvent incrementally aids dissolution and prevents clumping.

  • Dissolution: Cap the vessel tightly and vortex thoroughly for 1-2 minutes. If any solid particles remain, place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.

    • Rationale: Mechanical agitation and sonication provide the energy needed to break up the crystal lattice and ensure the compound is fully dissolved, which is critical for accurate dosing in experiments.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final target volume (e.g., 1 mL). Invert the tube several times to ensure the solution is homogenous.

  • Storage and Use: This stock solution should ideally be used immediately. If short-term storage is required, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Section 5: Workflow & Decision Diagrams

Visual guides provide an at-a-glance understanding of critical laboratory processes. The following diagram outlines a logical workflow for responding to a chemical spill.

SpillResponse start Spill Occurs assess Assess Spill Severity (Size, Location) start->assess evacuate Major Spill: Evacuate Area Immediately! Alert EHS & Supervisor assess->evacuate Major ppe Minor Spill: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Minor report Report Incident (Follow institutional protocol) evacuate->report contain Contain the Spill (Use absorbent pads around the perimeter) ppe->contain cleanup Clean Up Spill Sweep solid material carefully Avoid creating dust contain->cleanup decontaminate Decontaminate Area Wash with soap and water cleanup->decontaminate disposal Package Waste Place all contaminated materials in a labeled hazardous waste bag decontaminate->disposal disposal->report end End of Response report->end

Figure 1: Workflow for responding to a spill of this compound.

References

Validation & Comparative

A Comparative Guide to 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol against other key triazole thiols. We will explore how subtle structural modifications influence their chemical properties, biological activity, and performance in critical applications, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring is a foundational heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] When substituted with a thiol group at the C3 position, the resulting 1,2,4-triazole-3-thiol core gains additional functionalities, making it a potent agent in corrosion inhibition and a versatile intermediate for drug discovery.[4][5][6]

A critical feature of this scaffold is its existence in a thione-thiol tautomeric equilibrium. This dynamic state is fundamental to its reactivity and interaction with biological targets, as the thione form can chelate metals, while the thiol form is a nucleophile.

G cluster_0 Thione Form cluster_1 Thiol Form thione thione thiol thiol thione->thiol Tautomerization thiol->thione

Figure 1: Thione-thiol tautomerism in the 1,2,4-triazole-3-thiol ring.

This guide focuses on This compound and compares it with structurally related compounds to elucidate structure-activity relationships. Our primary comparators are:

  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol: A mono-methylated analogue with an amino group, altering its electronic properties.

  • 5-Phenyl-4H-1,2,4-triazole-3-thiol: An analogue with a bulky aromatic substituent.

  • Methimazole (1-Methyl-1H-imidazole-2-thiol): A clinically significant structural isomer used as an antithyroid drug, providing a valuable benchmark for biological activity.[7][8]

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC4H7N3S129.1838942-50-6
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiolC3H6N4S130.1737530-59-9
5-Phenyl-4H-1,2,4-triazole-3-thiolC8H7N3S177.233302-96-7
Methimazole (1-Methyl-1H-imidazole-2-thiol)C4H6N2S114.1760-56-0

Synthesis Strategies and Mechanistic Considerations

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the alkaline cyclization of substituted thiosemicarbazides.[9][10] This method is robust and allows for diverse substitutions on the triazole ring.

Causality of Experimental Choice: The choice of an alkaline medium (e.g., NaOH or KOH) is crucial as it facilitates the deprotonation of the thiosemicarbazide, promoting the intramolecular nucleophilic attack required for ring closure. The subsequent acidification step ensures the precipitation of the final triazole-thiol product.[9]

Figure 2: General workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: Synthesis of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established methods for synthesizing triazole-thiols via thiosemicarbazide intermediates.[9][10]

Step 1: Synthesis of 1-(acyl)-4-(aryl)thiosemicarbazide

  • Dissolve the appropriate acid hydrazide (0.01 mol) in absolute ethanol (25 mL).

  • To this solution, add the corresponding aryl isothiocyanate (0.01 mol).

  • Reflux the reaction mixture for 3-4 hours. The progress can be monitored by TLC.

  • After completion, cool the mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(acyl)-4-(aryl)thiosemicarbazide (0.01 mol) in an aqueous solution of 2N Sodium Hydroxide (20 mL).

  • Reflux the mixture for 4-5 hours until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of 5-6.

  • The resulting precipitate is filtered, washed thoroughly with cold water to remove inorganic salts, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure triazole-thiol.

Comparative Performance Analysis

Corrosion Inhibition

Triazole derivatives are highly effective corrosion inhibitors for various metals, particularly in acidic environments.[5] Their efficacy stems from the ability of the heteroatoms (nitrogen and sulfur) to coordinate with metal ions on the surface, forming a protective adsorbed film that acts as a barrier to the corrosive medium.[4]

While direct comparative data for this compound is not extensively published, we can infer its potential performance by analyzing structurally related compounds. The presence of electron-donating methyl groups is expected to increase the electron density on the heterocyclic ring, potentially enhancing its adsorption onto the metal surface and improving inhibition efficiency.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT)Mild Steel0.5 M H₂SO₄0.5 mM91.6[11]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)Low Carbon Steel0.5 M HCl300 ppm89.0[11]
3-methyl-1,2,4-triazole-5-thione (MTS)Carbon Steel1 M HCl10⁻³ M>90 (inferred)[12]
Benzotriazole (BTA) - BenchmarkMild Steel1 M H₂SO₄1 mM84.3[11]

Experimental Protocol: Gravimetric (Weight Loss) Method for Corrosion Rate

This self-validating protocol quantifies corrosion by measuring the weight loss of a metal coupon over time.

  • Preparation: Prepare metal coupons (e.g., mild steel, 2.5 x 2.0 x 0.1 cm) by polishing with emery papers of increasing grit, degreasing with acetone, washing with deionized water, and drying.

  • Initial Measurement: Accurately weigh each coupon to four decimal places.

  • Immersion: Immerse the coupons in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the triazole thiol inhibitor.

  • Incubation: Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified period (e.g., 6 hours).

  • Final Measurement: After immersion, remove the coupons, wash them with a solution containing rodine inhibitor to remove corrosion products, rinse with deionized water and acetone, dry, and reweigh.

  • Calculation:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the Inhibition Efficiency (IE %): IE % = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] * 100.

Antimicrobial Activity

The 1,2,4-triazole-thiol scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][13] The mechanism often involves the inhibition of essential microbial enzymes. Structure-Activity Relationship (SAR) studies reveal that the nature of substituents on the triazole ring significantly impacts the antimicrobial spectrum and potency.[14] For instance, the presence of electron-withdrawing groups like halogens can enhance activity against certain strains.[14]

The two methyl groups in this compound may influence its lipophilicity, which can affect its ability to penetrate microbial cell membranes. A comparison with other derivatives provides insight into these structural effects.

Comparative Data: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound ID / SeriesS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol series12.5 - 5012.5 - 5025 - 10050 - 10012.5 - 50[13]
4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols15 - 3020 - 3525 - 4031 - 4524 - 40[14]
4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Compound 4c)128256256512-[15]

Experimental Protocol: Micro Broth Dilution for MIC Determination

This protocol determines the lowest concentration of an agent that inhibits visible microbial growth.[15]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of final concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Drug Development: A Structural Comparison to Methimazole

The structural similarity of this compound to the antithyroid drug Methimazole warrants a direct comparison for drug development professionals. Methimazole acts by inhibiting thyroperoxidase, the enzyme essential for thyroid hormone synthesis.[8] The key functional group is the thione, which interacts with the enzyme.

Figure 3: Key structural differences between this compound and Methimazole.

Key Differences and Potential Implications:

  • Heterocyclic Core: The triazole ring in the target compound has three nitrogen atoms compared to the two in Methimazole's imidazole ring. This difference significantly alters the electronic distribution, pKa, and hydrogen bonding capacity of the molecule, which would directly impact its binding affinity to a biological target like thyroperoxidase.

  • Substitution Pattern: The N4-methyl group in this compound may sterically hinder interactions that are possible with the N1-methyl group in Methimazole. The additional C5-methyl group increases lipophilicity, which could affect pharmacokinetics (absorption, distribution, metabolism).

Conclusion and Future Directions

This compound is a member of a highly versatile class of compounds with demonstrated utility in materials science and medicinal chemistry. While direct, extensive experimental data on its performance is limited, a comparative analysis with its structural analogues provides critical insights:

  • In Corrosion Inhibition: The electron-donating methyl groups are hypothesized to enhance its performance compared to unsubstituted or electron-withdrawing group-substituted triazole thiols.

  • As an Antimicrobial Agent: Its efficacy will be highly dependent on the target microorganism, with its increased lipophilicity potentially aiding in cell membrane penetration.

  • In Drug Development: Its structural isomerism with the established drug Methimazole highlights its potential as a scaffold for new therapeutics, but also underscores how subtle changes in the heterocyclic core and substitution pattern can lead to profound differences in biological activity.

Future research should focus on generating direct experimental data for this compound in standardized corrosion and antimicrobial assays to quantitatively benchmark its performance against the analogues discussed in this guide. Such studies are essential for unlocking its full potential as a specialized chemical agent.

References

A Comparative Guide to the Biological Activities of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol and Methimazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the known biological activities of the established antithyroid drug, methimazole, and the research compound, 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol. While methimazole's therapeutic application is well-defined and extensively documented, this compound belongs to a class of heterocyclic compounds, the 4,5-disubstituted-1,2,4-triazole-3-thiols, which are recognized for their broad spectrum of potential biological activities. This comparison is structured to highlight the distinct pharmacological profiles of these two molecules, supported by experimental data and methodologies.

Introduction to the Compounds

Methimazole , a thionamide drug, is a cornerstone in the management of hyperthyroidism.[1] Its primary clinical use is in conditions such as Graves' disease and toxic multinodular goiter.[2] The therapeutic efficacy of methimazole is directly linked to its specific inhibitory action on thyroid hormone synthesis.[1]

This compound (CAS Number: 38942-50-6) is a member of the 1,2,4-triazole-3-thiol family of heterocyclic compounds. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse pharmacological potential, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4] However, specific biological data for the 4,5-dimethyl substituted variant is not extensively available in public literature, and thus its profile is largely inferred from studies on structurally similar analogs.

FeatureMethimazole This compound
Chemical Structure Imidazole-based thione1,2,4-triazole-based thiol
Primary Biological Activity Antithyroid (Thyroid Peroxidase Inhibitor)Broad-spectrum potential (Antimicrobial, Anticancer, Antioxidant)
Clinical Status Approved DrugResearch Compound

Biological Activity of Methimazole: A Focused Mechanism

The biological activity of methimazole is highly specific and well-characterized. It functions primarily as an inhibitor of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1]

Mechanism of Action: Inhibition of Thyroid Peroxidase

Methimazole's therapeutic effect is achieved by blocking several steps in the synthesis of thyroid hormones within the thyroid gland.[1] It does not, however, inactivate already synthesized and circulating thyroid hormones. The key inhibitory actions include:

  • Inhibition of Iodide Oxidation: Methimazole prevents the TPO-catalyzed oxidation of iodide ions (I⁻) to reactive iodine (I₂), a crucial initial step.

  • Inhibition of Organification: It blocks the incorporation of iodine into tyrosine residues on the thyroglobulin protein.

  • Inhibition of Coupling: Methimazole inhibits the coupling of iodotyrosine residues to form T4 and T3.

This targeted inhibition leads to a gradual depletion of thyroid hormone stores and a subsequent amelioration of the hyperthyroid state.

cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Reactive Iodine (I₂) TPO->Iodine Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Organification MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling Methimazole Methimazole Methimazole->TPO Inhibition

Caption: Mechanism of methimazole's inhibitory action on thyroid hormone synthesis.

Experimental Evaluation: In Vitro Thyroid Peroxidase Inhibition Assay

The inhibitory effect of methimazole on TPO can be quantified using in vitro assays. A common method is the Amplex® UltraRed (AUR) assay.[5]

Principle: This assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the AUR reagent, producing a fluorescent product, resorufin. The rate of resorufin formation is proportional to TPO activity. An inhibitor like methimazole will reduce the rate of this reaction.[6]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of methimazole in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of Amplex® UltraRed reagent.

    • Prepare a solution of hydrogen peroxide.

    • Use a source of TPO, such as commercially available enzyme or microsomes from thyroid tissue.[7]

  • Assay Procedure:

    • In a 96-well plate, add the TPO enzyme source.

    • Add serial dilutions of methimazole or the test compound.

    • Initiate the reaction by adding the Amplex® UltraRed reagent and hydrogen peroxide.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of resorufin at excitation and emission wavelengths of approximately 530-560 nm and 590 nm, respectively.

    • Calculate the percentage of TPO inhibition for each concentration of methimazole.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Biological Activities of this compound: A Spectrum of Potential

While specific data for this compound is limited, the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols has been shown to possess a range of biological activities.[3][4] These are primarily at the preclinical research stage.

Potential Antimicrobial Activity

Many 1,2,4-triazole derivatives have demonstrated activity against various bacterial and fungal strains.[8] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Evaluation: Agar Well Diffusion Assay

A standard method to screen for antimicrobial activity is the agar well diffusion assay.[9]

Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism on a solid agar medium. The compound diffuses from a well into the agar, and if it is effective, it creates a zone of inhibition where the microorganism cannot grow.

Step-by-Step Protocol:

  • Preparation of Media and Inoculum:

    • Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

    • Prepare a standardized suspension of the test microorganism.

  • Assay Procedure:

    • Pour the molten agar into sterile petri dishes and allow it to solidify.

    • Evenly spread the microbial inoculum over the surface of the agar.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

    • Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation and Data Analysis:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Potential Antioxidant Activity

The thiol group in the 1,2,4-triazole-3-thiol structure suggests potential antioxidant properties, as thiols can act as reducing agents and radical scavengers.

Experimental Evaluation: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating antioxidant activity.[8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of color change is proportional to the antioxidant activity.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add the DPPH solution.

    • Add the different concentrations of the test compound.

    • Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent).

  • Incubation and Data Analysis:

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).

Potential Anticancer Activity

Certain 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The mechanisms can be diverse, including the induction of apoptosis or inhibition of cell cycle progression.

Experimental Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decrease in formazan production.

cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Test Compound start->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation (in viable cells) add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate % Viability & IC₅₀ read->end

Caption: A simplified workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include untreated control wells.

  • MTT Assay:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.

  • Data Acquisition and Analysis:

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution using a microplate reader at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Summary

Biological ActivityMethimazole This compound (and Analogs)
Antithyroid Primary and well-established activity. [1]No reported activity.
Antimicrobial Not a primary activity.Potential activity against various bacteria and fungi. [8]
Antioxidant Limited evidence of direct antioxidant effects.Potential radical scavenging activity. [4]
Anticancer Not used as an anticancer agent.Potential cytotoxic effects against cancer cell lines. [3]

Conclusion

The comparison between methimazole and this compound reveals a stark contrast in their biological profiles based on current scientific knowledge. Methimazole is a highly specialized therapeutic agent with a focused and clinically validated mechanism of action as a thyroid peroxidase inhibitor. Its biological activity is singular and directly relevant to the treatment of hyperthyroidism.

In contrast, this compound represents a scaffold from a class of compounds with a broad range of potential, yet largely unproven in a clinical context, biological activities. The diverse pharmacological properties observed in its analogs—spanning antimicrobial, antioxidant, and anticancer effects—make this class of molecules an interesting subject for further drug discovery and development. However, extensive preclinical and clinical studies would be required to establish a definitive biological activity and therapeutic utility for this compound itself.

This guide underscores the difference between a well-established drug with a narrow, potent activity and a research compound belonging to a versatile chemical family with a wide, but less defined, biological potential.

References

A Comparative Analysis of the Antifungal Efficacy of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant mycoses, 1,2,4-triazole scaffolds have emerged as a promising area of research.[1][2][3][4] This guide provides a comparative overview of the well-established antifungal drug, fluconazole, and a representative novel triazole derivative, 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol. While extensive clinical data for the latter is not yet available, this document will establish a framework for its evaluation, drawing upon the known characteristics of fluconazole and related triazole-thiol compounds.

Introduction: The Azole Antifungals

Azole antifungals represent a cornerstone in the treatment of fungal infections. Their mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[5][6][7][8] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][7][8] By disrupting ergosterol production, azoles compromise the integrity of the fungal cell membrane, leading to either fungistatic or, in some cases, fungicidal activity.[9]

Fluconazole, a bis-triazole antifungal agent, has been widely used since its introduction due to its broad spectrum of activity against many yeasts and fungi, favorable pharmacokinetic profile, and availability in both oral and intravenous formulations.[5][6][9][10] However, the rise of fluconazole-resistant fungal strains necessitates the exploration of new derivatives with potentially improved efficacy or different mechanisms of action.

Fluconazole: The Established Benchmark

Fluconazole is a synthetic triazole antifungal agent with a well-documented profile.[11]

Chemical Structure: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[12]

Mechanism of Action: Fluconazole selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][8][9][11] This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methyl sterols disrupt the fungal membrane's structure and function, leading to the inhibition of fungal growth.[5][8] Mammalian demethylase is significantly less sensitive to fluconazole, which accounts for its relatively good safety profile.[5][9]

Antifungal Spectrum: Fluconazole is active against a wide range of fungal pathogens, including:

  • Candida species (though activity against C. glabrata and C. krusei is limited)[5][9]

  • Cryptococcus neoformans[6][9]

  • Endemic fungi such as Histoplasma, Blastomyces, and Coccidioides[5][9]

Pharmacokinetics: Fluconazole exhibits excellent oral bioavailability (>90%) that is unaffected by food or gastric pH.[5] It has a long serum half-life of approximately 24-30 hours, allowing for once-daily dosing.[5][6] Clearance is primarily through renal excretion, with about 80% of the administered dose appearing unchanged in the urine.[5]

The Challenger: this compound

While direct, comprehensive studies on the antifungal activity of this compound are not yet widely published, its chemical structure suggests it belongs to a class of compounds with recognized antimicrobial potential.[13] The 1,2,4-triazole-3-thiol scaffold is a key feature in many compounds exhibiting a range of biological activities, including antifungal properties.[1][13]

Chemical Structure: this compound

Hypothesized Mechanism of Action: It is plausible that, like other azoles, this compound also targets the ergosterol biosynthesis pathway. The presence of the triazole ring is a key pharmacophore for binding to the heme iron in the active site of lanosterol 14α-demethylase. The thiol group and the dimethyl substitutions at the 4 and 5 positions would modulate the compound's physicochemical properties, such as lipophilicity and steric interactions with the enzyme's active site, potentially influencing its antifungal potency and spectrum.

Comparative Antifungal Activity: A Framework for Evaluation

To rigorously compare the antifungal activity of a novel compound like this compound against a standard like fluconazole, standardized in vitro susceptibility testing is essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for this purpose.[14]

Experimental Protocol: Broth Microdilution Method (CLSI M27-A3/M27-S4)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (1-5 x 10^3 CFU/mL) Dispense Dispense Inoculum and Antifungals into Microplate Inoculum->Dispense SerialDilution Serial Dilution of Antifungal Agents SerialDilution->Dispense Incubate Incubate at 35°C for 24-48 hours Dispense->Incubate ReadMIC Read MIC (Visual or Spectrophotometric) Incubate->ReadMIC caption Broth Microdilution Workflow

Caption: Workflow for determining MIC using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium within a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.063 to 64 µg/mL for fluconazole).[15]

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to 1-5 x 10³ colony-forming units (CFU)/mL in RPMI 1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.[16] This can be assessed visually or by using a spectrophotometer to measure optical density.

Data Presentation: Hypothetical MIC Comparison

The following table illustrates how comparative MIC data for this compound and fluconazole against various fungal isolates would be presented. The values for the novel compound are hypothetical and for illustrative purposes only.

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)0.250.5[17]
Candida albicans (Fluconazole-resistant)4>64
Candida glabrata (ATCC 90030)816-32[18]
Candida krusei (ATCC 6258)16≥64[18]
Cryptococcus neoformans (ATCC 90112)14
Aspergillus fumigatus (ATCC 204305)>64>64

Structure-Activity Relationship and Potential Advantages

The chemical structure of this compound offers several points for consideration regarding its potential antifungal activity.

Diagram of Potential Interactions:

SAR cluster_compound This compound cluster_target Fungal Target (e.g., Lanosterol 14α-demethylase) Compound Triazole Ring (Core Pharmacophore) Target Enzyme Active Site Compound->Target Binding Affinity Thiol Thiol Group (-SH) Thiol->Target Potential for novel interactions (H-bonding, metal chelation) Dimethyl Dimethyl Groups (-CH3) Dimethyl->Target Modulates lipophilicity and steric fit caption Structure-Activity Relationship

Caption: Hypothesized structure-activity relationships.

  • Triazole Ring: As the core pharmacophore, it is expected to coordinate with the heme iron of the cytochrome P450 enzyme, a critical interaction for inhibitory activity.

  • Thiol Group: The presence of a thiol group introduces a reactive moiety that could form different types of interactions within the enzyme's active site compared to the hydroxyl group of fluconazole. This could include stronger hydrogen bonding or even coordination with other metallic ions, potentially leading to enhanced binding affinity or a modified spectrum of activity.

  • Dimethyl Groups: The methyl groups at positions 4 and 5 will influence the molecule's overall shape and lipophilicity. This can affect its ability to penetrate the fungal cell wall and membrane, as well as how it fits into the binding pocket of the target enzyme. These substitutions could potentially overcome some resistance mechanisms that affect fluconazole.

Conclusion and Future Directions

While fluconazole remains a vital tool in the antifungal armamentarium, the need for new agents is undeniable. This compound, as a representative of the 1,2,4-triazole-3-thiol class of compounds, holds theoretical promise. To fully elucidate its potential, further research is required, including:

  • Comprehensive in vitro susceptibility testing against a broad panel of clinically relevant and resistant fungal isolates.

  • Studies to confirm its mechanism of action , including enzyme inhibition assays.

  • In vivo efficacy studies in animal models of fungal infections.

  • Toxicology and pharmacokinetic profiling to assess its safety and drug-like properties.

This guide provides a foundational framework for the systematic evaluation of novel triazole-based antifungal candidates, using the well-characterized properties of fluconazole as a benchmark for comparison.

References

A Comparative Guide to the Structural Confirmation of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, establishing an unambiguous molecular structure is paramount. The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, but its derivatives, particularly those with a thiol substituent, present a common yet critical structural ambiguity: thiol-thione tautomerism. This guide provides an in-depth comparison of analytical techniques to definitively confirm the structure of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol and its analogues, grounded in experimental data and established scientific principles.

The Central Challenge: Thiol-Thione Tautomerism

The core structural question for this compound is whether it exists in the thiol form, with a distinct S-H bond, or the thione form, characterized by a C=S double bond and an N-H bond within the triazole ring. The predominant tautomer can be influenced by the physical state (solid vs. solution), solvent polarity, and temperature. While many studies suggest the thione form is often dominant, experimental validation is non-negotiable for regulatory submission and understanding structure-activity relationships (SAR).[1]

Caption: Tautomeric equilibrium of this compound.

Comparative Analysis of Spectroscopic Techniques

No single technique other than X-ray crystallography can be considered definitive in isolation. A multi-faceted approach, correlating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

NMR is a powerful first-line technique for investigating tautomerism in solution. The key is to identify the presence or absence of specific proton signals.

  • ¹H NMR:

    • Thione Form: The most telling signal is a broad singlet for the N-H proton, typically observed far downfield in the range of 13.0–14.5 ppm .[1][2] Its presence is strong evidence for the thione tautomer.

    • Thiol Form: A signal for the S-H proton would be expected. However, this signal is often found at 1.1–1.4 ppm , a region that can be obscured by aliphatic signals, such as those from the methyl groups in our target molecule.[1] Furthermore, S-H protons can undergo rapid exchange, leading to broad or even unobservable signals.

  • ¹³C NMR:

    • Thione Form: The carbon of the C=S group is highly deshielded and resonates at approximately 169.0 ppm .[1]

    • Thiol Form: The C-S carbon would be significantly more shielded, appearing at a much lower chemical shift.

Experimental Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d6) is often used due to its ability to dissolve these compounds and its tendency to slow down proton exchange, making N-H and S-H protons more readily observable.

Infrared (IR) Spectroscopy: Detecting Key Functional Groups

IR spectroscopy excels at identifying specific functional groups in the solid state (using ATR) or in solution, providing complementary evidence to NMR.

  • Thiol Form: The most definitive peak is a weak but sharp stretching band for the S-H bond , located in the range of 2550–2660 cm⁻¹ .[1][3] Its presence is a strong indicator of the thiol tautomer.

  • Thione Form: This form lacks an S-H bond. Instead, evidence comes from the presence of a strong C=S stretching band (typically around 1250-1020 cm⁻¹) and an N-H stretching band (around 3200-3100 cm⁻¹). The N-C=S stretching bands also differ between the two forms, being weaker in the thione tautomer.[1]

Mass Spectrometry (MS): Differentiating by Fragmentation

High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS) for fragmentation studies, can offer subtle but important clues to the tautomeric form.

  • Fragmentation Pathways: The fragmentation patterns of the thiol and thione tautomers can differ upon collision-induced dissociation (CID). For some 3-thiones, a key observation is the absence of a desulfurization product ion ([M–SH• +H•] + H)⁺ in the MS/MS spectrum.[1] This provides indirect evidence for the thione structure, as the thiol tautomer would more readily lose the SH radical.

Summary of Spectroscopic Indicators
Analytical TechniqueThiol Tautomer EvidenceThione Tautomer Evidence
¹H NMR Signal at ~1.1-1.4 ppm (S-H)[1]Broad singlet at ~13.0-14.5 ppm (N-H)[1][2]
¹³C NMR C-S signal (more shielded)C=S signal at ~169.0 ppm[1]
IR Spectroscopy Weak, sharp S-H stretch at ~2550-2660 cm⁻¹[1][3]N-H stretch (~3200 cm⁻¹), C=S stretch (~1250 cm⁻¹)[1]
Mass Spectrometry Potential for SH radical lossAbsence of specific desulfurization fragments[1]

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute, unambiguous structural determination in the solid state, single-crystal X-ray crystallography is unparalleled. This technique maps the electron density of a crystalline sample, providing precise bond lengths and atomic positions.

Causality: X-ray crystallography directly visualizes the atomic arrangement, leaving no doubt as to which atoms are bonded. For this compound, this would definitively show whether a proton is attached to the sulfur atom (thiol) or a nitrogen atom (thione) and reveal the C-S bond order through its length. Theoretical calculations often indicate that the thione tautomer is more stable, a prediction that can be unequivocally confirmed by X-ray data.

Caption: Workflow for structural confirmation of triazole-thiol derivatives.

Experimental Protocols

The following are generalized yet detailed protocols for the characterization of this compound derivatives.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (DMSO-d6 is recommended) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard proton spectrum with a spectral width covering -2 to 16 ppm to ensure observation of any downfield N-H protons.

    • Optimize the receiver gain and use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of 0 to 200 ppm.

    • A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software. Look for the key diagnostic peaks outlined in the comparative analysis section.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid, dry sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction if necessary). Carefully examine the regions for S-H, N-H, and C=S stretching vibrations.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-TOF):

    • Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Obtain an accurate mass measurement to confirm the elemental composition.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies.

    • Acquire the product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern, specifically looking for evidence of desulfurization or other diagnostic fragmentation pathways.

Conclusion

Confirming the structure of this compound and its derivatives requires a rigorous, multi-technique approach. While NMR and IR spectroscopy provide strong, often conclusive, evidence regarding the dominant tautomeric form, their data should be interpreted with a full understanding of their potential limitations. Mass spectrometry offers complementary fragmentation data. For absolute certainty, particularly for novel compounds intended for clinical development, single-crystal X-ray crystallography remains the definitive method. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can establish the structures of these important molecules with the highest degree of scientific integrity.

References

A Comparative Guide to 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol Analogs in Antimicrobial and Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless emergence of multidrug-resistant pathogens and the complexities of cancer biology demand a continuous search for novel, effective therapeutic agents.[1] Within the vast landscape of heterocyclic chemistry, compounds featuring the 1,2,4-triazole nucleus have garnered significant attention for their diverse and potent biological activities.[2][3] This guide focuses on 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol and its analogs, providing a comparative analysis of their synthesis, biological efficacy, and underlying structure-activity relationships (SAR).

The 1,2,4-triazole ring is a key pharmacophore, a structural feature responsible for a drug's biological activity, due to its unique electronic characteristics, stability, and capacity for hydrogen bonding.[4] The addition of a thiol (-SH) group at the 3-position and various substituents at the 4 and 5-positions creates a versatile scaffold for developing targeted therapeutic agents.[5] This guide will delve into the comparative performance of these analogs, supported by experimental data and established protocols, to aid researchers in drug discovery and development.

Section 1: Synthesis and Rationale for Analog Design

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs is a well-established multi-step process. The common and efficient method involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[6][7] This approach allows for the systematic introduction of diverse functional groups at the N-4 and C-5 positions, which is crucial for building a library of analogs for comparative studies.

Rationale for Analog Design:

The choice of substituents is paramount in medicinal chemistry as it directly influences the compound's pharmacokinetic and pharmacodynamic properties. For this comparative study, analogs are designed by modifying two key positions on the 1,2,4-triazole-3-thiol core:

  • The N-4 Position: Substituents on this nitrogen atom can modulate the compound's lipophilicity and steric profile. Introducing various aryl groups (e.g., phenyl, chlorophenyl, methylphenyl) can influence how the molecule interacts with biological targets.[8]

  • The C-5 Position: Modifications at this position can impact the electronic distribution within the triazole ring and provide additional points of interaction with target enzymes or receptors. Analogs with benzyl or furan groups at C-5 have shown promising bioactivity.[8][9]

The systematic variation of these substituents allows for a comprehensive exploration of the structure-activity relationship, providing insights into which chemical features enhance antimicrobial or anticancer activity.

General Synthetic Workflow

The synthesis of these analogs typically follows a logical progression from starting materials to the final triazole-thiol compounds.

Synthetic Workflow cluster_1 Step 2: Cyclization A Acid Hydrazide (e.g., Phenylacetic Hydrazide) C 1,4-Disubstituted Thiosemicarbazide A->C Condensation B Aryl Isothiocyanate (e.g., Phenyl Isothiocyanate) B->C D 1,4-Disubstituted Thiosemicarbazide E 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol D->E Base-catalyzed Dehydrative Cyclization (e.g., NaOH)

Caption: General workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs.

Section 2: Comparative Biological Evaluation

The synthesized analogs of this compound are typically screened for a range of biological activities, most notably antimicrobial and anticancer effects.[6]

Antimicrobial Activity

The primary mechanism of action for many triazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11] Triazoles achieve this by targeting and inhibiting the enzyme lanosterol 14α-demethylase, which is dependent on cytochrome P450.[12][13] This disruption leads to a compromised cell membrane and ultimately inhibits fungal growth.[14] While this is a well-established mechanism for antifungal triazoles, the antibacterial action of triazole-thiols may involve different targets and is an active area of research.[15]

Comparative Data:

The following table summarizes the in-vitro antimicrobial activity of several representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs. Activity is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDN-4 SubstituentC-5 SubstituentS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Parent MethylMethyl>100>10064
Analog 1 PhenylBenzyl5010032
Analog 2 4-ChlorophenylBenzyl255016
Analog 3 4-MethylphenylBenzyl5010032
Analog 4 PhenylFuran-2-yl64>10025

Note: Data is compiled and representative of findings in the literature.[1][2][8] Lower MIC values indicate higher potency.

Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives are an area of intense investigation.[16] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of specific kinases or other proteins essential for tumor cell proliferation and survival.[4][17] The diverse structures of triazole analogs allow them to interact with a wide range of biological targets within cancer cells.[18]

Comparative Data:

The in-vitro cytotoxicity of the analogs is often evaluated against various human cancer cell lines using the MTT assay. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDN-4 SubstituentC-5 SubstituentA549 (Lung Carcinoma) IC50 (µM)HepG2 (Hepatocarcinoma) IC50 (µM)
Parent MethylMethyl>100>100
Analog 1 PhenylBenzyl45.238.7
Analog 2 4-ChlorophenylBenzyl21.815.4
Analog 3 4-MethylphenylBenzyl52.149.3
Analog 4 PhenylFuran-2-yl35.629.8

Note: Data is compiled and representative of findings in the literature.[17][19] Lower IC50 values indicate higher cytotoxic potency.

Section 3: Structure-Activity Relationship (SAR) Analysis

By comparing the biological activity data with the structural modifications of the analogs, key structure-activity relationships can be established.

SAR_Analysis cluster_Core Core Scaffold: 4H-1,2,4-triazole-3-thiol cluster_R1 C-5 Position (R1) cluster_R2 N-4 Position (R2) Core R1_node Benzyl or Furan-2-yl groups contribute to overall potency. R2_node Aryl substitution is crucial. Electron-withdrawing groups (e.g., -Cl) at the para position of the phenyl ring significantly increase both antimicrobial and antitumor activity. p1->R1_node Influences binding affinity p2->R2_node Modulates electronic properties and lipophilicity

References

Validating the Anticancer Potential of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of the anticancer effects of the novel compound 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol. In the absence of published data on this specific molecule, we will use a structurally related analogue, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, as a case study to delineate a rigorous, multi-faceted validation strategy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols.

Introduction: The Therapeutic Promise of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1] The inclusion of a thiol group at the 3-position and various substitutions on the triazole ring have been shown to modulate their cytotoxic effects against various cancer cell lines.[2] this compound is a novel small molecule within this class, and its simple alkyl substitution pattern warrants a thorough investigation of its potential as a selective anticancer agent.

This guide will outline a systematic approach to:

  • Quantify the cytotoxic and anti-proliferative effects of the target compound.

  • Elucidate its potential mechanism of action through apoptosis and cell cycle analysis.

  • Provide a framework for in vivo efficacy testing.

  • Objectively compare its performance against a standard chemotherapeutic agent, Doxorubicin.

Comparative In Vitro Cytotoxicity Analysis

The initial step in validating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. A widely used and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

For this comparative guide, we will consider the human breast adenocarcinoma cell line, MCF-7, as the model system. Doxorubicin, a standard-of-care anthracycline chemotherapy, will be used as the positive control. While specific data for this compound is not yet available, we will use the reported IC50 value for a metal complex of the analogue, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Cadmium complex), to illustrate the data comparison.[3]

Table 1: Comparative Cytotoxicity (IC50) in MCF-7 Cells (72h treatment)

CompoundIC50 (µM)Reference
This compoundTo be determinedN/A
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Cd Complex)28.45 ± 2.34[3]
Doxorubicin~1.14 - 2.50

Note: The IC50 value for the 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Cd Complex) is provided as a reference for a related compound. The IC50 for Doxorubicin can vary between studies.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Viability Assay cluster_3 Data Analysis seed Seed MCF-7 cells in 96-well plates treat Treat cells with serial dilutions of test compounds and Doxorubicin seed->treat mtt Add MTT reagent and incubate treat->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 values read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Doxorubicin in sterile water.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds and Doxorubicin. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plates for 72 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

A key characteristic of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest in cancer cells. Flow cytometry is a powerful tool to investigate these mechanisms.

Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Cell Cycle Analysis

This analysis determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by causing cells to arrest in a specific phase, preventing them from proliferating.

Experimental Workflow for Mechanistic Studies

G cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Flow Cytometry Analysis treat Treat MCF-7 cells with IC50 concentration of test compound harvest Harvest and wash cells treat->harvest stain_apoptosis Stain with Annexin V-FITC and PI harvest->stain_apoptosis stain_cellcycle Fix and stain with PI/RNase harvest->stain_cellcycle analyze Acquire and analyze data stain_apoptosis->analyze stain_cellcycle->analyze

Caption: Workflow for apoptosis and cell cycle analysis.

Detailed Protocols

Annexin V/PI Apoptosis Assay:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 channel.

Cell Cycle Analysis:

  • Cell Treatment: Treat MCF-7 cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the cells by flow cytometry, measuring the DNA content based on PI fluorescence.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Many anticancer drugs exert their effects by inhibiting this pathway. A plausible hypothesis for the anticancer activity of 1,2,4-triazole derivatives is the modulation of this pathway, leading to the downstream inhibition of pro-survival signals and the activation of apoptotic machinery.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Compound 4,5-Dimethyl-4H- 1,2,4-triazole-3-thiol Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.

In Vivo Efficacy Assessment: Murine Xenograft Model

To translate in vitro findings into a preclinical setting, the efficacy of this compound should be evaluated in an in vivo model. The human tumor xenograft model in immunodeficient mice is a standard and widely accepted approach.

Experimental Design for In Vivo Studies
  • Animal Model: Athymic nude mice (6-8 weeks old).

  • Cell Line: MCF-7 human breast cancer cells.

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 MCF-7 cells into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control (e.g., saline or a suitable solvent).

    • This compound (e.g., 25 mg/kg and 50 mg/kg, administered intraperitoneally or orally, daily).

    • Positive control: Doxorubicin (e.g., 5 mg/kg, administered intraperitoneally, once a week).

  • Monitoring:

    • Tumor volume measurements twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Body weight measurements twice weekly to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration (e.g., 21 days).

Workflow for In Vivo Xenograft Study

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Monitoring & Endpoint cluster_3 Data Analysis implant Implant MCF-7 cells subcutaneously in nude mice randomize Randomize mice into treatment groups implant->randomize treat Administer test compounds and controls randomize->treat monitor Measure tumor volume and body weight treat->monitor endpoint Terminate study at endpoint monitor->endpoint analyze Analyze tumor growth inhibition and toxicity endpoint->analyze

Caption: Workflow for an in vivo xenograft study to evaluate anticancer efficacy.

Conclusion and Future Directions

This guide provides a robust framework for the systematic validation of the anticancer effects of this compound. The proposed experiments, from in vitro cytotoxicity and mechanistic studies to in vivo efficacy trials, will generate the necessary data to build a comprehensive profile of this novel compound. The comparative approach against a standard chemotherapeutic agent will provide crucial context for its potential therapeutic value.

Future studies should focus on expanding the panel of cancer cell lines to determine the compound's spectrum of activity, conducting more in-depth mechanistic studies to identify its direct molecular targets, and performing pharmacokinetic and toxicological studies to support its further development as a potential anticancer drug.

References

A Comparative Guide to 1,2,4-Triazole-3-thiol Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the corrosion inhibition efficiency of several 1,2,4-triazole-3-thiol derivatives for mild steel in acidic environments. While the initial focus of this review was on 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, a thorough search of the current scientific literature did not yield specific experimental data on its corrosion inhibition performance. Therefore, this guide will focus on a comparative analysis of structurally related and well-documented triazole-based inhibitors: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol , 5-phenyl-4H-1,2,4-triazole-3-thiol , and the widely used benchmark inhibitor, Benzotriazole (BTA) .

This guide is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and evaluation of corrosion inhibitors. We will delve into the mechanistic aspects of corrosion inhibition by triazole derivatives, present a comparative analysis of their performance based on published experimental data, and provide detailed protocols for the key evaluation techniques.

The Role of Triazole Derivatives in Corrosion Inhibition

Organic compounds containing heteroatoms such as nitrogen and sulfur are effective corrosion inhibitors for various metals and alloys in acidic media. Triazole derivatives, in particular, have garnered significant attention due to their eco-friendly nature, cost-effectiveness, and high inhibition efficiencies at low concentrations.[1]

The mechanism of corrosion inhibition by triazole derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through:

  • Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemical Adsorption (Chemisorption): This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, S) and the vacant d-orbitals of the iron atoms on the mild steel surface. The presence of π-electrons in the triazole ring also contributes to the stability of the adsorbed layer.

The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This classifies them as mixed-type inhibitors.

Comparative Analysis of Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiencies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, 5-phenyl-4H-1,2,4-triazole-3-thiol, and Benzotriazole on mild steel in acidic solutions, as reported in the literature. It is crucial to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Corrosion Inhibition Efficiency Data for Selected Triazole Derivatives on Mild Steel

InhibitorCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Experimental MethodReference
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) 0.5 M H₂SO₄2.5 x 10⁻⁶ M25 °CSynergistic effect with Cu²⁺ studiedPotentiodynamic Polarization, EIS[2]
5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) 0.5 M H₂SO₄0.5 mMNot Specified91.6Weight Loss, EIS, Potentiodynamic Polarization[3]
Benzotriazole (BTA) 1 M H₂SO₄1 mMNot Specified84.3Weight Loss[4]
Benzotriazole (BTA) 0.1 N H₂SO₄Not SpecifiedNot Specified94Weight Loss, Electrochemical Methods[5]

Key Observations:

  • 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) demonstrates a high inhibition efficiency of 91.6% in 0.5 M H₂SO₄.[3] The presence of the phenyl group likely enhances its adsorption on the steel surface through π-π interactions.

  • Benzotriazole (BTA) , a widely used inhibitor, shows good efficiency, although the reported values vary depending on the study and conditions (84.3% in 1M H₂SO₄ and 94% in 0.1N H₂SO₄).[4][5]

  • While specific efficiency data for 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) alone is not provided in the cited study, its investigation in synergistic systems suggests its potential as a primary inhibitor.[2] The amino and methyl groups are expected to influence its electronic properties and adsorption behavior.

Understanding the Structure-Activity Relationship

The differences in the inhibition efficiencies of these triazole derivatives can be attributed to their molecular structures. The presence of different functional groups on the triazole ring affects the electron density distribution and the molecule's ability to adsorb onto the metal surface.

G cluster_0 Inhibitor Molecule cluster_1 Metal Surface cluster_2 Factors Influencing Inhibition Inhibitor Inhibitor Adsorption Adsorption (Physisorption/Chemisorption) Inhibitor->Adsorption Adsorbs onto Metal Metal Structure Molecular Structure (Functional Groups) Structure->Adsorption Determines Adsorption->Metal Film Protective Film Formation Adsorption->Film Leads to Film->Metal Protects

Caption: Relationship between inhibitor structure and corrosion protection.

Experimental Protocols for Evaluation

The corrosion inhibition efficiency of these compounds is typically evaluated using a combination of electrochemical and weight loss methods.

Weight Loss Measurements

This is a simple and straightforward method to determine the corrosion rate.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished, cleaned, and dried.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a set duration.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (W_initial - W_final) / (A * t)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

    Where:

    • W_initial and W_final are the initial and final weights of the coupon.

    • A is the surface area of the coupon.

    • t is the immersion time.

    • CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques provide faster results and offer insights into the inhibition mechanism.

a) Potentiodynamic Polarization (PDP)

This technique is used to determine the corrosion current density (i_corr) and to classify the inhibitor as anodic, cathodic, or mixed-type.

Apparatus: A three-electrode electrochemical cell consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

Procedure:

  • The electrodes are immersed in the test solution (with and without inhibitor).

  • After the open-circuit potential (OCP) stabilizes, a potential scan is applied, and the resulting current is measured.

  • The corrosion current density (i_corr) is determined by extrapolating the Tafel plots.

  • The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

G cluster_workflow Potentiodynamic Polarization Workflow A Prepare Test Solution (with/without inhibitor) B Immerse Electrodes (Working, Reference, Counter) A->B C Stabilize at Open Circuit Potential (OCP) B->C D Apply Potential Scan C->D E Measure Current Response D->E F Generate Tafel Plot E->F G Determine Corrosion Current (i_corr) F->G H Calculate Inhibition Efficiency G->H

Caption: Workflow for Potentiodynamic Polarization measurement.

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) at the metal-solution interface.

Procedure:

  • The three-electrode setup is used as in PDP.

  • A small amplitude AC signal is applied to the system at different frequencies.

  • The impedance data is plotted in Nyquist and Bode plots.

  • An equivalent circuit is used to model the data and extract parameters like R_ct and C_dl. An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.

  • The inhibition efficiency is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

Conclusion

References

A Comparative Benchmarking Guide to the Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of two primary synthetic methodologies for obtaining 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inclusion of a thiol group at the 3-position and methyl groups at the 4 and 5-positions can significantly influence the molecule's biological activity and pharmacokinetic profile. This document details two distinct, robust, and reproducible synthetic routes, providing step-by-step protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy for this valuable compound and its analogs.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the design of modern pharmaceuticals.[1] Its unique structural features allow for versatile interactions with biological targets. The thiol-substituted variants, in particular, have attracted considerable attention due to their broad spectrum of pharmacological activities.[2] this compound, the subject of this guide, is a member of this important class of compounds. The strategic placement of methyl groups at the N4 and C5 positions can enhance lipophilicity and metabolic stability, potentially leading to improved drug-like properties.

This guide will benchmark two common and effective methods for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, adapted for the specific synthesis of our target molecule. The methodologies discussed are:

  • Method 1: Synthesis via Acetylthiosemicarbazide Intermediate

  • Method 2: Synthesis from Methylhydrazine and Carbon Disulfide

Each method will be presented with a detailed experimental protocol, an explanation of the underlying chemical principles, and a visual representation of the workflow. A comparative summary will then highlight the key performance indicators of each approach.

Method 1: Synthesis via Acetylthiosemicarbazide Intermediate

This method is a widely adopted two-step process for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. It involves the initial formation of a 1-acyl-4-alkyl-thiosemicarbazide, followed by a base-catalyzed intramolecular dehydrative cyclization.[1][3] This approach offers a straightforward and generally high-yielding route to the desired triazole.

Chemical Rationale

The synthesis begins with the nucleophilic addition of the terminal nitrogen of acethydrazide to the electrophilic carbon of methyl isothiocyanate. This reaction forms the key intermediate, 1-acetyl-4-methylthiosemicarbazide. The subsequent cyclization is facilitated by a strong base, such as sodium hydroxide. The base deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the stable aromatic 1,2,4-triazole-3-thiol ring.

Experimental Protocol

Step 1: Synthesis of 1-Acetyl-4-methylthiosemicarbazide

  • In a 250 mL round-bottom flask, dissolve acethydrazide (0.1 mol, 7.41 g) in 100 mL of absolute ethanol.

  • To this solution, add methyl isothiocyanate (0.1 mol, 7.31 g) dropwise with continuous stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1-acetyl-4-methylthiosemicarbazide.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, suspend the dried 1-acetyl-4-methylthiosemicarbazide (0.05 mol) in 100 mL of a 2N aqueous sodium hydroxide solution.

  • Reflux the mixture for 3-5 hours.[4] The suspension should gradually dissolve as the cyclization proceeds.

  • After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid to a pH of 3-4.

  • A white precipitate of this compound will form.

  • Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from a suitable solvent such as ethanol to obtain the pure product.

Workflow Diagram

Method_1_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Acethydrazide Acethydrazide Intermediate 1-Acetyl-4-methyl- thiosemicarbazide Acethydrazide->Intermediate Ethanol, Reflux MethylIsothiocyanate Methyl Isothiocyanate MethylIsothiocyanate->Intermediate Product 4,5-Dimethyl-4H-1,2,4- triazole-3-thiol Intermediate->Product 2N NaOH, Reflux then HCl

Caption: Workflow for the synthesis of this compound via an acetylthiosemicarbazide intermediate.

Method 2: Synthesis from Methylhydrazine and Carbon Disulfide

This alternative route builds the triazole ring from more fundamental starting materials. It leverages the reactivity of methylhydrazine with carbon disulfide to form a dithiocarbazinate intermediate, which is then cyclized with a source of the C5-methyl group, in this case, acetic acid. This method, while potentially involving more steps, can be advantageous depending on the availability and cost of the starting materials.

Chemical Rationale

The synthesis initiates with the reaction of methylhydrazine with carbon disulfide in the presence of a base like potassium hydroxide to form potassium 3-methyldithiocarbazinate. This salt is then reacted with a suitable acylating agent, such as acetyl chloride or acetic anhydride, or heated with acetic acid, which serves as both the C5 source and the cyclizing agent. The acid-catalyzed cyclization and dehydration of the acylated intermediate leads to the formation of the this compound.

Experimental Protocol

Step 1: Synthesis of Potassium 3-Methyldithiocarbazinate

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve potassium hydroxide (0.1 mol, 5.61 g) in 100 mL of absolute ethanol.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add methylhydrazine (0.1 mol, 4.61 g) to the cooled solution with vigorous stirring.

  • From the dropping funnel, add carbon disulfide (0.1 mol, 7.61 g) dropwise over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, and then at room temperature for an additional 2-3 hours.

  • The potassium 3-methyldithiocarbazinate will precipitate as a solid. Filter the product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, suspend the dried potassium 3-methyldithiocarbazinate (0.05 mol) in 50 mL of glacial acetic acid.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate of this compound will form.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Workflow Diagram

Method_2_Workflow cluster_0 Step 1: Dithiocarbazinate Formation cluster_1 Step 2: Cyclization Methylhydrazine Methylhydrazine Intermediate Potassium 3-methyl- dithiocarbazinate Methylhydrazine->Intermediate Ethanol, <10°C CS2 Carbon Disulfide CS2->Intermediate KOH KOH KOH->Intermediate Product 4,5-Dimethyl-4H-1,2,4- triazole-3-thiol Intermediate->Product Glacial Acetic Acid, Reflux

Caption: Workflow for the synthesis of this compound from methylhydrazine and carbon disulfide.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Acetylthiosemicarbazide IntermediateMethod 2: From Methylhydrazine and CS2
Starting Materials Acethydrazide, Methyl isothiocyanateMethylhydrazine, Carbon disulfide, Acetic acid
Number of Steps 22
Reaction Conditions Step 1: Reflux in ethanol. Step 2: Reflux in 2N NaOH.Step 1: Low temperature (<10°C) in ethanol. Step 2: Reflux in glacial acetic acid.
Typical Yields Generally high (60-80% reported for analogs).[5]Moderate to high, can be variable.
Reagent Handling Methyl isothiocyanate is volatile and toxic.Carbon disulfide is highly flammable and volatile. Methylhydrazine is toxic and corrosive.
Scalability Readily scalable with standard laboratory equipment.Requires careful temperature control in the first step, which can be challenging on a large scale.
Purification Precipitation and recrystallization.Precipitation and recrystallization.
Key Advantages Straightforward, often high-yielding, and well-documented for a variety of analogs.Utilizes more basic and potentially less expensive starting materials.
Key Disadvantages Requires the use of potentially hazardous methyl isothiocyanate.Involves highly flammable and toxic reagents requiring stringent safety precautions.

Conclusion

Both Method 1 and Method 2 present viable and effective pathways for the synthesis of this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.

Method 1 is arguably the more conventional and perhaps more reliable route for laboratory-scale synthesis, given its well-established nature for producing a wide range of 4,5-disubstituted-1,2,4-triazole-3-thiols with good to excellent yields.

Method 2 offers an alternative that may be more cost-effective for larger-scale production, provided that the necessary safety measures for handling carbon disulfide and methylhydrazine are in place. The success of this method is also contingent on the careful control of the reaction temperature in the initial step.

Ultimately, this guide provides the foundational knowledge and detailed protocols to enable researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel 1,2,4-triazole-based therapeutic agents.

References

In vitro vs in vivo efficacy of "4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives: In Vitro vs. In Vivo Studies

Introduction: The Versatile Scaffold of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] When functionalized with a thiol group at the 3-position and various substituents at the 4 and 5-positions, the resulting 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold exhibits a remarkable spectrum of biological activities. These derivatives have garnered significant attention for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of these promising compounds, delving into the experimental data that underpins their therapeutic potential. While the specific "4,5-dimethyl" derivative is not extensively reported, this guide will explore a range of 4,5-disubstituted analogues to elucidate broader structure-activity relationships.

The core structure, characterized by the 1,2,4-triazole ring, offers a unique combination of hydrogen bonding capabilities, dipole moment, and rigidity, which contributes to its effective interaction with various biological targets. The thiol group, in particular, is a key functional feature, often serving as a reactive handle for further chemical modification or as a crucial pharmacophore for biological activity.

In Vitro Efficacy: A Multifaceted Profile

The initial screening of novel therapeutic compounds invariably begins with in vitro assays. These controlled laboratory experiments provide the first glimpse into the biological activity of a compound, its potency, and its mechanism of action at a cellular or molecular level. For 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, in vitro studies have revealed a broad range of promising activities.

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol have been extensively evaluated for their ability to inhibit the growth of various pathogenic microbes, including bacteria and fungi. The agar well diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC) are standard methods employed for this purpose.

A study on a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Microsporum gypseum.[5] Notably, some of these synthesized compounds exhibited efficacy superior to standard drugs like streptomycin and ketoconazole.[5] The variation in substituents on the benzylidene ring was found to modulate the antimicrobial potency, highlighting the importance of the peripheral chemical functionalities. For instance, the presence of a chloro group at the para position of the benzylidene ring in one derivative resulted in superior antibacterial effects compared to the standard drug streptomycin.[5]

Compound Test Organism Zone of Inhibition (mm) MIC (µg/mL) Reference
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolS. aureusNot specifiedSuperior to streptomycin[5]
4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolM. gypseumNot specifiedSuperior to ketoconazole[5]
S-substituted derivatives of 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiolsE. coli, S. aureus, P. aeruginosa, C. albicansNot specified31.25 - 62.5
Anticancer Activity

The cytotoxic potential of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives against various cancer cell lines has been a major focus of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic efficacy of a compound.

Several studies have reported significant anticancer activity for this class of compounds. For example, a series of 1,2,4-triazole derivatives bearing a hydrazone moiety were tested against human melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[6][7] Some of these compounds exhibited moderate cytotoxicity with EC50 values in the range of 2–17 µM.[6] Interestingly, certain derivatives were found to be more cytotoxic against the highly invasive triple-negative breast cancer cell line.[6] Another study highlighted that N-Mannich bases derived from a dimethylpyridine–1,2,4-triazole hybrid showed good cytotoxic activities on human gastrointestinal cancer cells.[2]

Compound Cancer Cell Line IC50/EC50 (µM) Reference
Hydrazone derivatives of 1,2,4-triazole-3-thiolMelanoma, Triple-negative breast cancer, Pancreatic cancer2 - 17[6]
N-Mannich base of dimethylpyridine–1,2,4-triazole hybridHuman gastrointestinal cancer cells (EPG, Caco-2)Good cytotoxic activities[2]
3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazoleCOX-21.8 nM[8]
Anti-inflammatory Activity

The anti-inflammatory potential of these triazole derivatives has been investigated, often by assessing their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. A study focused on 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors.[8] One of the derivatives, 3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole, demonstrated high in vitro selectivity for COX-2 with an IC50 value of 1.8 nM, which was comparable to the reference drug celecoxib.[8] Another report described a series of 1,2,4-triazole derivatives with a sulfonyl group, where one compound showed a 53% inhibition of edema volume in a paw edema test, surpassing the standard drug ibuprofen (46% inhibition).[3]

In Vivo Efficacy: From the Bench to Biological Systems

While in vitro studies provide crucial preliminary data, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of a compound in a whole biological system. Data on the in vivo efficacy of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, though less abundant than in vitro data, provides valuable insights.

One study that evaluated 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors also performed an in vivo anti-inflammatory assay. The most potent compound from the in vitro screening showed good anti-inflammatory activity in a carrageenan-induced rat paw edema assay, comparable to celecoxib.[8] This demonstrates a successful translation of in vitro potency to in vivo efficacy for this particular derivative.

The relative scarcity of extensive in vivo data highlights a common trajectory in drug discovery where a vast number of compounds show promise in vitro, but only a select few are advanced to more complex and resource-intensive animal studies.

Structure-Activity Relationship (SAR)

The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives is profoundly influenced by the nature of the substituents at the 4 and 5 positions of the triazole ring.

  • Position 4 Substituents: The substituent at the N-4 position often plays a crucial role in modulating the biological activity. For instance, the introduction of bulky aromatic or heterocyclic rings can enhance interactions with biological targets. In some antimicrobial derivatives, the presence of a benzylideneamino group at this position was found to be critical for their activity.[5]

  • Position 5 Substituents: The group at the C-5 position also significantly impacts efficacy. Aromatic rings, such as phenyl or substituted phenyl groups, are common at this position and contribute to the overall lipophilicity and steric profile of the molecule, which can influence cell permeability and target binding.

  • Thiol Group Modifications: Alkylation or other modifications of the thiol group at the 3-position can lead to derivatives with altered pharmacokinetic properties and biological activities. For example, S-substituted derivatives have shown significant antimicrobial activity.

Experimental Methodologies

Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

A common synthetic route to these compounds involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][4]

G cluster_0 Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols hydrazide Substituted Hydrazide thiosemicarbazide Substituted Thiosemicarbazide hydrazide->thiosemicarbazide Reaction isothiocyanate Substituted Isothiocyanate isothiocyanate->thiosemicarbazide triazole 4,5-Disubstituted-1,2,4-triazole-3-thiol thiosemicarbazide->triazole Intramolecular Cyclization base Base (e.g., NaOH) base->thiosemicarbazide heat Heat heat->thiosemicarbazide

Caption: A generalized workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Step-by-Step Protocol:

  • Thiosemicarbazide Formation: A substituted hydrazide is reacted with a substituted isothiocyanate in a suitable solvent, such as ethanol, to form the corresponding substituted thiosemicarbazide.

  • Cyclization: The synthesized thiosemicarbazide is then subjected to base-catalyzed intramolecular cyclization. This is typically achieved by refluxing the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide.

  • Acidification and Isolation: After the cyclization is complete, the reaction mixture is cooled and acidified with a mineral acid, like hydrochloric acid, to precipitate the 4,5-disubstituted-1,2,4-triazole-3-thiol product.

  • Purification: The crude product is then filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure compound.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.[9]

G cluster_0 MTT Assay Workflow seed Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of the triazole derivative seed->treat incubate1 Incubate for a specified period (e.g., 48-72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add a solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at a specific wavelength solubilize->read analyze Analyze data to determine IC50 values read->analyze

Caption: A flowchart of the MTT assay for determining in vitro cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well microtiter plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivative and incubated for a defined period (typically 24 to 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for a few more hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

4,5-Disubstituted-4H-1,2,4-triazole-3-thiol derivatives represent a versatile and promising class of compounds with a wide range of biological activities. In vitro studies have consistently demonstrated their potential as antimicrobial, anticancer, and anti-inflammatory agents. The available in vivo data, although more limited, supports the translation of these in vitro findings into tangible therapeutic effects in biological systems.

The key to unlocking the full potential of this scaffold lies in a deeper understanding of the structure-activity relationships and the mechanisms of action. Future research should focus on:

  • Systematic SAR studies: Synthesizing and screening a wider range of derivatives with diverse substituents at the 4 and 5 positions to build more comprehensive SAR models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Conducting more extensive in vivo studies, including pharmacokinetic and toxicology profiling, for the most promising lead compounds identified from in vitro screens.

  • Synergistic studies: Exploring the potential of these triazole derivatives in combination therapies with existing drugs to enhance efficacy and overcome drug resistance.[10]

By pursuing these research avenues, the scientific community can continue to develop novel and effective therapeutic agents based on the versatile 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, moving beyond a simple checklist to explain the critical reasoning behind each step.

Part 1: Core Hazard Profile & Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a heterocyclic compound containing both sulfur and nitrogen, which dictates its hazard profile and informs the necessary disposal precautions. Its toxicological properties have not been fully investigated, demanding a cautious approach[1].

Based on data from analogous triazole-thiol compounds, the primary hazards include:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled[2].

  • Irritation: It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation[2][3][4].

  • Environmental Hazard: While specific data for this compound is limited, related triazole derivatives can be toxic to aquatic life with long-lasting effects[5]. Therefore, it must be prevented from entering drains or water courses[2][6].

  • Hazardous Decomposition: When subjected to fire or high temperatures, this compound may emit toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide[1][3]. This is a critical consideration for the final disposal method.

Table 1: GHS Hazard Summary for Triazole-Thiol Analogs
Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3][4]

Part 2: Pre-Disposal Handling and Personal Protection

Safe disposal begins with safe handling during routine use. The goal is to minimize exposure and prevent accidental release.

Engineering Controls: All handling of this compound, including weighing and transfers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5][6]. This is crucial to mitigate inhalation risks[2].

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7].

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are commonly used, but always check the manufacturer's recommendations for breakthrough time.

  • Skin and Body Protection: Wear a lab coat and, if handling larger quantities, consider additional protective clothing to prevent skin exposure[6].

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed[1].

Part 3: Step-by-Step Waste Disposal Protocol

Disposal of this compound is governed by its classification as hazardous waste. Under no circumstances should it be disposed of in standard trash or poured down the drain[6]. The only acceptable method is through a licensed waste management provider.

Step 1: Waste Segregation and Collection

  • Principle: To ensure safe and compliant disposal, chemical waste must be kept separate from other waste streams.

  • Action:

    • Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials (e.g., weighing boats, contaminated wipes).

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.

    • Label the container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

    • Crucially, do not mix this waste with incompatible materials, particularly strong oxidants[1].

Step 2: On-Site Accumulation and Storage

  • Principle: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.

  • Action:

    • Keep the waste container tightly closed except when adding waste[1][6].

    • Store the container in a cool, dry, and well-ventilated area away from heat or sources of ignition[1].

    • Ensure the storage location is secure and away from general laboratory traffic.

Step 3: Arranging for Professional Disposal

  • Principle: The final treatment and disposal of hazardous waste is a specialized, regulated process that must be handled by certified professionals.

  • Action:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

    • Your EH&S office will coordinate with a licensed hazardous waste disposal company.

    • The most common disposal methods for this type of sulfur- and nitrogen-containing organic compound are high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic gaseous products like SOx and NOx[8]. Landfilling in a designated hazardous waste landfill may also be an option depending on local regulations[8].

Step 4: Documentation

  • Principle: Maintaining a clear record of waste generation and disposal is a legal requirement.

  • Action:

    • Follow your institution's procedures for documenting hazardous waste. This typically involves completing a hazardous waste tag or manifest.

    • Retain all paperwork provided by the waste disposal company as proof of compliant disposal.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal start Waste Generated (Pure compound or contaminated material) segregate Step 1: Segregate Waste into a labeled, compatible, sealed container. start->segregate storage Step 2: Store in designated Satellite Accumulation Area. Keep away from oxidizers. segregate->storage contact Step 3: Contact EH&S for waste pickup. storage->contact disposal Step 4: Transfer to Licensed Hazardous Waste Vendor. contact->disposal method High-Temperature Incineration with Scrubber System disposal->method

Caption: Decision workflow for the disposal of this compound.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is vital to minimize harm.

Small Spill Cleanup:

  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat, and respirator if necessary).

  • Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust[1].

  • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal[1][3].

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Thoroughly decontaminate all equipment used for cleanup.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3].

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists[2][3].

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention[2][3].

  • Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting. Call a poison control center or doctor for treatment advice[2][3].

By adhering to these scientifically grounded procedures, you ensure that your vital research work is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.